3-Methoxycyclobutanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRADZEMZRCCINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629079, DTXSID901269743 | |
| Record name | 3-Methoxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Methoxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480450-03-1, 1408076-05-0 | |
| Record name | 3-Methoxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Methoxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-Methoxycyclobutanecarboxylic acid. It includes available data on its structure, reactivity, and predicted spectroscopic characteristics. This document also outlines a plausible, generalized experimental workflow for its synthesis, based on established chemical principles for analogous structures.
Core Chemical Properties
This compound is a cyclobutane derivative containing both a carboxylic acid and a methoxy functional group. These features make it a potentially useful building block in medicinal chemistry and organic synthesis.
Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that some of this data is predicted and has not been experimentally verified in available literature.
| Property | Value | Source |
| CAS Number | 480450-03-1 | [1][2] |
| Molecular Formula | C₆H₁₀O₃ | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| Boiling Point | 230.2 ± 33.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 96.6 ± 18.9 °C | |
| pKa (Predicted) | 4.47 ± 0.40 (trans isomer) | [3] |
| Appearance | Yellow Liquid (trans isomer) | [3] |
| Storage Temperature | 0-8 °C (trans isomer) | [3] |
Spectroscopic Data
Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, based on the chemical structure, the following table outlines the expected characteristic signals.
| Spectroscopy Type | Expected Signals |
| ¹H NMR | - A singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).- A singlet for the methoxy protons (-OCH₃) around 3.3-3.8 ppm.- A series of multiplets for the cyclobutane ring protons (-CH- and -CH₂-) in the range of 1.5-3.5 ppm. |
| ¹³C NMR | - A signal for the carbonyl carbon (-C=O) in the range of 170-185 ppm.- A signal for the methoxy carbon (-OCH₃) around 50-60 ppm.- Signals for the cyclobutane ring carbons in the range of 20-50 ppm. |
| IR Spectroscopy | - A very broad O-H stretch from the carboxylic acid from approximately 2500-3300 cm⁻¹.- A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.- A C-O stretch from the ether and carboxylic acid between 1050-1300 cm⁻¹.- C-H stretches from the alkane and methoxy groups around 2850-3000 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (130.14).- Common fragments may include the loss of the methoxy group (M-31) and the carboxylic acid group (M-45). |
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the surveyed scientific literature. However, a plausible synthetic route can be proposed based on common organic chemistry transformations. A potential two-step synthesis starting from a commercially available precursor is outlined below.
Hypothetical Synthesis of this compound
This proposed synthesis involves the methylation of a hydroxyl group followed by the oxidation of a primary alcohol to a carboxylic acid.
Step 1: Methylation of (3-Hydroxycyclobutyl)methanol
-
Reagents and Equipment: (3-Hydroxycyclobutyl)methanol, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF), magnetic stirrer, round-bottom flask, nitrogen atmosphere setup, ice bath, separatory funnel, rotary evaporator.
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (3-Hydroxycyclobutyl)methanol dissolved in anhydrous THF.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution with stirring. Allow the reaction to stir for 30 minutes at 0 °C to ensure complete deprotonation.
-
Slowly add methyl iodide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude (3-methoxycyclobutyl)methanol.
-
Purify the crude product by flash column chromatography.
-
Step 2: Oxidation of (3-Methoxycyclobutyl)methanol to this compound
-
Reagents and Equipment: (3-Methoxycyclobutyl)methanol, Jones reagent (CrO₃ in sulfuric acid and acetone) or other suitable oxidizing agent (e.g., TEMPO/bleach), acetone, round-bottom flask, magnetic stirrer, ice bath, separatory funnel.
-
Procedure:
-
Dissolve the (3-methoxycyclobutyl)methanol from Step 1 in acetone in a round-bottom flask and cool in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture should change from orange to green.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with isopropanol.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Further purification can be achieved by recrystallization or flash column chromatography.
-
Visualizations
Logical Relationship of Chemical Properties
The following diagram illustrates the relationship between the structure of this compound and its resulting chemical properties.
Caption: Structure-Property Relationships of this compound.
Experimental Workflow: Hypothetical Synthesis
This diagram outlines the proposed experimental workflow for the synthesis and purification of this compound.
Caption: Proposed two-step synthesis and purification workflow.
References
An In-depth Technical Guide to 3-Methoxycyclobutanecarboxylic Acid (CAS: 480450-03-1)
This technical guide provides a comprehensive overview of 3-Methoxycyclobutanecarboxylic acid, a valuable building block for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound, this guide supplements known information with data from structurally related molecules and established chemical principles.
Chemical and Physical Properties
This compound is a colorless to yellow liquid at room temperature.[1] It is commercially available from various suppliers with a purity typically greater than 95%.[2] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 480450-03-1 | [1][3][4] |
| Molecular Formula | C₆H₁₀O₃ | [3][4] |
| Molecular Weight | 130.14 g/mol | [1][3] |
| Physical Form | Colorless to Yellow Liquid | [1] |
| Boiling Point | 230.2 ± 33.0 °C at 760 mmHg | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| pKa | Not available | |
| LogP | -0.17 | [4] |
| InChI Key | PRADZEMZRCCINO-UHFFFAOYSA-N | [1][3] |
Synthesis
A generalized workflow for a potential synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
While a synthesis protocol for the title compound is not available, a detailed experimental procedure demonstrating its use as a reactant in the synthesis of a menin-MLL interaction inhibitor has been published in patent literature.
Amide Coupling Reaction using this compound
This protocol describes the coupling of this compound with a thienopyrimidine derivative.
Materials:
-
4-(2,7-diazaspiro[3.5]nonan-7-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
-
This compound (CAS: 480450-03-1)[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
A mixture of 4-(2,7-diazaspiro[3.5]nonan-7-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine (300 mg, 0.88 mmol), this compound (126 mg, 0.97 mmol), HATU (502 mg, 1.32 mmol), and Et₃N (445 mg, 0.61 mL, 4.4 mmol) in anhydrous DMF (10 mL) was stirred at 20-23 °C for 3 hours.[5]
-
The reaction mixture was then added to H₂O (20 mL).[5]
-
The aqueous mixture was extracted with EtOAc (3 x 30 mL).[5]
-
The organic layers were combined, presumably dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude product, which would then be purified by appropriate methods such as column chromatography.
Caption: Experimental workflow for the amide coupling reaction.
Spectroscopic Data
Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in peer-reviewed literature or public spectral databases. Researchers are advised to acquire their own analytical data upon synthesis or purchase.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the methoxy group protons (CH₃O-), the cyclobutane ring protons, and the acidic proton of the carboxylic acid group would be expected. The chemical shift of the carboxylic acid proton is typically found downfield (>10 ppm) and can be broad.
-
¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the carbon bearing the methoxy group, the other cyclobutane carbons, and the methoxy carbon would be present.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-O stretches would be observed.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 130. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the methoxy group, and cleavage of the cyclobutane ring.
Biological Activity and Applications
There is no direct evidence in the public domain detailing the biological activity or the specific signaling pathways modulated by this compound itself. Its primary role in the context of drug discovery and development appears to be as a structural motif or building block in the synthesis of more complex, biologically active molecules.
One notable application is its use in the synthesis of inhibitors of the menin-mixed-lineage leukemia (MLL) protein-protein interaction.[5] This interaction is a critical driver in certain types of acute leukemia. By incorporating the 3-methoxycyclobutane moiety, medicinal chemists can explore new chemical space and potentially improve the pharmacological properties of the final drug candidate, such as potency, selectivity, and pharmacokinetic profile.
Caption: Role as a building block in drug discovery.
Safety Information
This compound is classified as a hazardous substance.
-
Signal Word: Danger[1]
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]
References
- 1. This compound | 480450-03-1 [sigmaaldrich.com]
- 2. 480450-03-1|this compound: In Stock [parkwayscientific.com]
- 3. 480450-03-1 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 4. This compound | CAS#:480450-03-1 | Chemsrc [chemsrc.com]
- 5. WO2017112768A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 3-Methoxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Methoxycyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates. This document details the experimental protocols for each synthetic transformation and includes a summary of quantitative data for each step.
Synthetic Strategy
The synthesis of this compound can be approached through a three-stage process. The core of this strategy involves the formation of a cyclobutane ring, followed by functional group manipulations to install the desired methoxy and carboxylic acid moieties. The key stages are:
-
Synthesis of Methyl 3-Oxocyclobutanecarboxylate: This initial stage focuses on constructing the cyclobutane ring with the necessary functional groups for subsequent modifications.
-
Reduction and Methylation: The ketone in the cyclobutane ring is first reduced to a secondary alcohol, which is then methylated to form the target methoxy group.
-
Ester Hydrolysis: The final step involves the hydrolysis of the methyl ester to yield the desired this compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of Methyl 3-Oxocyclobutanecarboxylate
Reaction: Esterification of 3-Oxocyclobutanecarboxylic acid.
Procedure:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in methanol, slowly add concentrated sulfuric acid (0.2 mL) dropwise.[1]
-
Heat the reaction mixture to reflux at 75°C.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.[1]
-
Remove the methanol by distillation under reduced pressure.[1]
-
Extract the residue with ethyl acetate and wash with water.[1]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate.[1]
Stage 2: Reduction and Methylation
Part A: Reduction of Methyl 3-Oxocyclobutanecarboxylate
Reaction: Ketone reduction to a secondary alcohol.
Procedure:
-
Dissolve methyl 3-oxocyclobutanecarboxylate in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a reducing agent, such as sodium borohydride, portion-wise while maintaining the temperature.
-
Stir the reaction mixture at 0°C for a specified time, monitoring the reaction by TLC.
-
After completion, quench the reaction by the slow addition of an acid, such as dilute hydrochloric acid, until the pH is neutral.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl cis-3-hydroxycyclobutanecarboxylate.
Part B: Methylation of Methyl cis-3-Hydroxycyclobutanecarboxylate
Reaction: Williamson Ether Synthesis.
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of methyl cis-3-hydroxycyclobutanecarboxylate (1 equivalent) in THF dropwise at 0°C.[2]
-
Stir the mixture at 0°C for 1-2 hours.[2]
-
Add methyl iodide (or another methylating agent) dropwise at 0°C and allow the reaction to warm to room temperature, stirring for an additional 4 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield methyl 3-methoxycyclobutanecarboxylate.[2]
Stage 3: Hydrolysis of Methyl 3-Methoxycyclobutanecarboxylate
Reaction: Base-catalyzed ester hydrolysis (saponification).
Procedure:
-
Dissolve methyl 3-methoxycyclobutanecarboxylate (1 equivalent) in a mixture of methanol and water.[3]
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.1 - 1.5 equivalents).[3]
-
Stir the mixture at room temperature or heat to reflux to increase the reaction rate, monitoring by TLC until the starting material is consumed.[3]
-
Cool the reaction mixture and remove the methanol under reduced pressure.[3]
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.[3]
-
Acidify the aqueous layer to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl), which will precipitate the carboxylic acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Quantitative Data Summary
| Step | Reactant(s) | Product | Reagents | Solvent(s) | Typical Yield | Purity |
| 1 | 3-Oxocyclobutanecarboxylic acid, Methanol | Methyl 3-oxocyclobutanecarboxylate | H₂SO₄ (cat.) | Methanol | ~99%[1] | >95% |
| 2a | Methyl 3-oxocyclobutanecarboxylate | Methyl cis-3-hydroxycyclobutanecarboxylate | Sodium borohydride | Methanol/Ethanol | High | High |
| 2b | Methyl cis-3-hydroxycyclobutanecarboxylate | Methyl 3-methoxycyclobutanecarboxylate | NaH, Methyl iodide | THF | 50-95%[4] | >95% after purification |
| 3 | Methyl 3-methoxycyclobutanecarboxylate | This compound | NaOH or KOH | Methanol/Water | High | >98% after purification |
References
3-Methoxycyclobutanecarboxylic acid structural analogues
An In-Depth Technical Guide to the Structural Analogues of 3-Methoxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane motif, a four-membered carbocycle, is increasingly being incorporated into medicinal chemistry programs to develop novel therapeutics.[1][2][3] Its rigid, puckered three-dimensional structure offers a unique scaffold that can provide conformational restriction to ligands, potentially improving binding affinity, selectivity, and metabolic stability.[1][2] This guide focuses on the structural analogues of this compound, a scaffold that combines the conformational rigidity of the cyclobutane ring with the electronic and hydrogen-bonding properties of methoxy and carboxylic acid groups. Methoxy and carboxylic acid moieties are known to be important for the biological activity of various compounds, including influencing antioxidant properties and receptor interactions.[4][5][6][7]
This document serves as a technical guide for researchers and drug development professionals, providing a proposed framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) exploration of this compound analogues. We will hypothesize a potential biological target and provide detailed experimental protocols for synthesis and functional screening.
Synthesis of the Core Scaffold and Analogues
The synthesis of this compound and its derivatives can be approached through several routes. A plausible strategy involves the use of commercially available 3-oxocyclobutanecarboxylic acid as a starting material.[8][9] This allows for the stereoselective introduction of the methoxy group and subsequent derivatization of the carboxylic acid. An alternative approach could leverage the diastereoselective synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds, which has been shown to be scalable.[10][11] The primary functional handle for diversification is the carboxylic acid, which can be readily converted to a wide range of amides, esters, and other bioisosteres.[12][13][14][15]
A generalized workflow for the synthesis of a library of 3-methoxycyclobutanecarboxamide analogues is depicted below.
Caption: Generalized synthetic workflow for the preparation of 3-methoxycyclobutanecarboxamide analogues.
Proposed Structural Analogues and Structure-Activity Relationships
To explore the chemical space around the this compound core, a library of structural analogues can be designed and synthesized. Modifications can be systematically introduced to probe the structure-activity relationship (SAR). The key areas for modification include the carboxylic acid moiety, the methoxy group, and the cyclobutane ring itself.
Table 1: Proposed Structural Analogues of this compound
| Series | R Group (at Carboxyl) | R' Group (at C3-Oxygen) | R'' Group (on Cyclobutane Ring) | Rationale |
| A | -NH-benzyl | -CH3 | H | Explore impact of aromatic amides |
| A | -NH-cyclohexyl | -CH3 | H | Probe necessity of aromaticity |
| A | -NH-(4-fluorophenyl) | -CH3 | H | Investigate electronic effects of substituents |
| A | -N(Me)-benzyl | -CH3 | H | Assess role of amide N-H hydrogen bond donor |
| B | -NH-benzyl | -CH2CH3 | H | Evaluate effect of larger alkoxy groups |
| B | -NH-benzyl | -H | H | Determine importance of the methyl group vs. a hydroxyl |
| C | -NH-benzyl | -CH3 | 1-methyl | Introduce substitution on the cyclobutane ring |
| C | -NH-benzyl | -CH3 | 2,2-difluoro | Enhance metabolic stability and alter electronics |
Hypothesized Biological Target: GPR40 (FFAR1)
Carboxylic acids are common ligands for G protein-coupled receptors (GPCRs). We hypothesize that this compound analogues could act as agonists for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain fatty acids, leading to glucose-stimulated insulin secretion.[16][17][18] As such, GPR40 is an attractive therapeutic target for type 2 diabetes.[16][19]
Upon agonist binding, GPR40 couples to the Gαq/11 subunit, which in turn activates phospholipase C (PLC).[18][20] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm. The resulting increase in intracellular calcium concentration is a key trigger for the exocytosis of insulin-containing granules.[18]
Caption: Hypothesized GPR40 signaling pathway activated by a this compound analogue.
Experimental Protocols
General Protocol for Synthesis of Amide Analogues (Series A)
This protocol describes a standard procedure for the amide coupling of this compound with a primary or secondary amine.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add an amide coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (e.g., benzylamine, 1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide analogue.[13]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for GPR40 Functional Assay (Calcium Mobilization)
This protocol outlines a cell-based assay to measure the activation of GPR40 by the synthesized analogues by detecting changes in intracellular calcium levels.[21][22]
-
Cell Culture and Transfection:
-
Culture HEK293T or CHO-K1 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells into 96-well black-walled, clear-bottom plates.
-
Transiently transfect the cells with a plasmid encoding human GPR40 using a suitable transfection reagent. A co-transfection with a promiscuous G-protein like Gα16 can be used to direct signaling towards the calcium pathway if necessary.[21]
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Fluorescent Dye Loading:
-
Remove the culture medium and wash the cells with a buffered salt solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (analogues) and a known GPR40 agonist (positive control) in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation) to add the compounds to the wells.
-
-
Signal Detection and Data Analysis:
-
Measure the fluorescence intensity before and after the addition of the compounds. The signal is typically monitored kinetically over a period of 1-3 minutes.
-
Calculate the change in fluorescence (ΔF) or the ratio of final to initial fluorescence (F/F0) for each well.
-
Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) for each active compound.
-
Quantitative Data Presentation
The following table presents hypothetical data from the GPR40 functional assay for the proposed analogues, illustrating how quantitative results can be structured for SAR analysis.
Table 2: Hypothetical Biological Activity of this compound Analogues
| Compound ID | Series | R Group | R' Group | GPR40 EC50 (nM) | Max Response (% of Control) |
| Core Acid | - | -OH | -CH3 | >10,000 | N/A |
| A-1 | A | -NH-benzyl | -CH3 | 150 | 98 |
| A-2 | A | -NH-cyclohexyl | -CH3 | 850 | 95 |
| A-3 | A | -NH-(4-fluorophenyl) | -CH3 | 95 | 102 |
| A-4 | A | -N(Me)-benzyl | -CH3 | 2,500 | 75 |
| B-1 | B | -NH-benzyl | -CH2CH3 | 320 | 90 |
| B-2 | B | -NH-benzyl | -H | 1,100 | 88 |
| C-1 | C | -NH-benzyl | -CH3 | 450 | 92 |
| C-2 | C | -NH-benzyl | -CH3 | 120 | 105 |
Visualization of Analogue Library Logic
The relationship between the core scaffold and the different series of analogues can be visualized to represent the drug discovery strategy.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids [mdpi.com]
- 8. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 9. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 14. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 19. physoc.org [physoc.org]
- 20. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
The Cyclobutane Scaffold: A Rising Star in Medicinal Chemistry
An In-depth Technical Guide on the Discovery and Application of Novel Cyclobutane Derivatives in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now increasingly recognized as a valuable scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional, puckered structure offers a distinct advantage over more common planar or flexible cyclic systems.[1][3] Key characteristics, including a strain energy of 26.3 kcal mol⁻¹, longer C-C bond lengths, and increased C-C π-character, contribute to its utility.[1] The incorporation of a cyclobutane moiety can significantly enhance the pharmacological properties of small molecules. Medicinal chemists leverage this scaffold to improve potency and selectivity, increase metabolic stability, induce conformational restriction, reduce planarity, and fill hydrophobic pockets within target proteins.[1][4] As of early 2021, at least 39 preclinical and clinical drug candidates featured a cyclobutane ring, highlighting its growing importance in the pharmaceutical landscape.[1] This guide explores the synthesis, biological activities, and therapeutic applications of novel cyclobutane derivatives, providing detailed protocols and data for researchers in the field.
Strategic Applications in Drug Design
The rigid, non-planar nature of the cyclobutane ring provides a powerful tool for optimizing drug candidates. By replacing flexible chains or planar rings, it can lock a molecule into its most active conformation, reducing the entropic penalty upon binding to a target.[3] This conformational rigidity has been successfully employed to improve potency, selectivity, and pharmacokinetic profiles.[3]
Key applications include:
-
Conformational Restriction: Locking flexible molecules into a bioactive conformation to enhance potency.[4]
-
Metabolic Stability: Replacing metabolically labile groups, such as a cyclohexane, with a more stable cyclobutane ring. For instance, replacing a cyclohexyl amine with a difluorocyclobutanyl amine significantly improved the metabolic stability of IDH1 inhibitors, leading to the development of ivosidenib.[3]
-
Bioisosterism: Acting as a non-planar bioisostere for aromatic rings or other cyclic systems, improving physicochemical properties.[1][4]
-
Improved Pharmacokinetics: The unique shape and properties of cyclobutane can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[5]
Quantitative Analysis of Bioactive Cyclobutane Derivatives
The following tables summarize quantitative data for several classes of recently developed cyclobutane-containing compounds, demonstrating their therapeutic potential across various disease areas.
Table 1: Cyclobutane Derivatives as Cancer Cell Growth Inhibitors
| Compound | Target Cell Line | Activity (IC₅₀) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Cyclobutene 15 | Various Cancer Lines | High Activity | cis-Constrained Carbocycle | [1][4] |
| Cyclobutane 16 | CCRF-CEM, K562 | Comparable to Natural Product | Saturated Carbocycle | [1] |
| Lead αvβ3 Antagonist | - | < 1 µM | RGD Mimetic on Cyclobutane Scaffold |[6] |
Table 2: Cyclobutane Derivatives in Other Therapeutic Areas
| Compound | Therapeutic Target/Area | Mechanism of Action | Key Advantage of Cyclobutane | Reference |
|---|---|---|---|---|
| Boceprevir | Hepatitis C Virus (HCV) | NS3/4A Protease Inhibitor | Conformational Restriction | [3][5][7] |
| Ivosidenib | IDH1-Mutant Cancers | Isocitrate Dehydrogenase 1 (IDH1) Inhibitor | Increased Metabolic Stability | [3] |
| TAK-828F | Th17-Driven Diseases | RORγt Inverse Agonist | Improved Potency via Rigidity | [3] |
| Compound B1 | Nonalcoholic Steatohepatitis (NASH) | Allosteric ACC Inhibitor | Potent in vitro and in vivo effect | [8] |
| Abrocitinib | Autoimmune Diseases | JAK1 Inhibitor | Enhanced Physicochemical and ADME Properties |[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific discoveries. This section provides protocols for the synthesis of a cyclobutane intermediate and a relevant biological assay.
Protocol 1: Synthesis of Amide-Functionalized Cyclobutanes
This protocol, adapted from the synthesis of a 3D cyclobutane fragment library, describes a general procedure for amide formation from a key cyclobutane-amine intermediate.[2]
Objective: To synthesize N-substituted cyclobutyl amides.
Materials:
-
cis- or trans-cyclobutane amine intermediate (e.g., 3-aminocyclobutan-1-ol derivative) (1.0 eq)
-
Desired acid chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous (to 0.30 M)
-
3 Å molecular sieves
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Trifluoroethanol (CF₃CH₂OH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the cis- or trans-cyclobutane amine (1.0 eq) in anhydrous DCM (0.30 M), add a spatula of 3 Å molecular sieves.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of the acid chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-4 hours, monitor by TLC).
-
Upon completion, filter the mixture to remove the molecular sieves.
-
Partition the filtrate between EtOAc and saturated aqueous Na₂CO₃.
-
Separate the layers and extract the aqueous phase with DCM containing 5% CF₃CH₂OH.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude amide product can often be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: Cell-Based Adhesion Assay for αvβ3 Integrin Antagonists
This protocol is based on methods used to evaluate novel cyclobutane-based integrin antagonists.[6]
Objective: To determine the inhibitory activity (IC₅₀) of test compounds on cell adhesion mediated by the αvβ3 integrin.
Materials:
-
Human melanoma cell line (e.g., C8161), which expresses αvβ3 integrin.
-
96-well microtiter plates.
-
Vitronectin (1 µg/mL in PBS).
-
Bovine Serum Albumin (BSA), 1% solution in PBS.
-
Test compounds (cyclobutane derivatives) at various concentrations.
-
Calcein-AM fluorescent dye.
-
Assay buffer (e.g., Tris-buffered saline with calcium and magnesium).
-
Fluorescence plate reader.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with vitronectin solution overnight at 4 °C.
-
Blocking: Wash the plate with PBS and block non-specific binding sites with 1% BSA solution for 1 hour at 37 °C.
-
Cell Preparation: Label C8161 cells with Calcein-AM dye according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer.
-
Inhibition Assay:
-
Add various concentrations of the test cyclobutane compounds to the wells.
-
Add the Calcein-AM labeled cells to each well.
-
Incubate the plate for 1-2 hours at 37 °C to allow for cell adhesion.
-
-
Washing: Gently wash the wells with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Discovery Pathways and Rationale
Diagrams created using Graphviz can effectively illustrate complex workflows and logical relationships in drug discovery.
Caption: Workflow for the discovery of novel cyclobutane-based drug candidates.
Caption: Logical relationships in applying cyclobutane scaffolds as bioisosteres.
Conclusion
The strategic incorporation of the cyclobutane motif is a proven and effective strategy in modern drug discovery. Its ability to impart conformational rigidity, enhance metabolic stability, and improve overall physicochemical properties makes it an invaluable tool for medicinal chemists.[1][3] From anticancer agents like carboplatin to novel treatments for metabolic and inflammatory diseases, cyclobutane derivatives have demonstrated significant therapeutic impact.[3][7] As synthetic methodologies for constructing these strained rings become more sophisticated and accessible, the prevalence of cyclobutane-containing drugs is expected to grow, offering new solutions to challenging therapeutic targets.[9][10] The data and protocols presented in this guide serve as a resource for researchers aiming to harness the unique potential of this remarkable scaffold.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclobutane synthesis [organic-chemistry.org]
- 10. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]
Technical Guide: Spectroscopic Characterization of 3-Methoxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-methoxycyclobutanecarboxylic acid. These predictions are derived from the analysis of functional groups and the application of standard correlation tables and fragmentation patterns.
Predicted ¹H NMR Data
The proton NMR spectrum is predicted to show signals corresponding to the methoxy group, the cyclobutane ring protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the methoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |
| -OCH₃ | 3.3 | Singlet | 3H |
| CH (on C1) | 2.8 - 3.2 | Multiplet | 1H |
| CH₂ (on C2 and C4) | 2.0 - 2.6 | Multiplet | 4H |
| CH (on C3) | 3.8 - 4.2 | Multiplet | 1H |
Predicted ¹³C NMR Data
The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the methoxy group, the methoxy carbon itself, and the carbons of the cyclobutane ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 175 - 185 |
| C-OCH₃ | 70 - 80 |
| -OCH₃ | 55 - 60 |
| C-COOH | 40 - 50 |
| CH₂ (C2 and C4) | 30 - 40 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, the C-O stretching of the methoxy group, and the C-H stretching of the alkane ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 2500 - 3300 (broad) | O-H stretch |
| Carboxylic Acid C=O | 1700 - 1725 | C=O stretch |
| Methoxy C-O | 1050 - 1150 | C-O stretch |
| Alkane C-H | 2850 - 3000 | C-H stretch |
Predicted Mass Spectrometry (MS) Data
The mass spectrum, likely obtained through electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Predicted Identity |
| 130 | [M]⁺ (Molecular Ion) |
| 115 | [M - CH₃]⁺ |
| 101 | [M - C₂H₅]⁺ or [M - OCH₃]⁺ |
| 85 | [M - COOH]⁺ |
| 55 | [C₄H₇]⁺ |
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis of a 3-substituted cyclobutanecarboxylic acid and the acquisition of its spectroscopic data.
General Synthesis of 3-Substituted Cyclobutanecarboxylic Acids
A plausible synthetic route to this compound could involve a multi-step process starting from a commercially available cyclobutane derivative. A general approach is outlined below, inspired by synthetic methods for similar compounds.
-
Starting Material: A suitable starting material could be a diester of cyclobutane-1,3-dicarboxylic acid.
-
Reduction: Selective reduction of one of the ester groups to a hydroxyl group using a mild reducing agent like sodium borohydride in a suitable solvent (e.g., ethanol).
-
Methylation: The resulting hydroxyl group can be methylated to form the methoxy group. This can be achieved using a methylating agent such as methyl iodide in the presence of a base like sodium hydride in an aprotic solvent (e.g., tetrahydrofuran).
-
Hydrolysis: The remaining ester group is then hydrolyzed to the carboxylic acid. This is typically done under basic conditions (e.g., with sodium hydroxide in water/methanol), followed by acidification with a strong acid (e.g., hydrochloric acid).
-
Purification: The final product would be purified using techniques such as recrystallization or column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent will depend on the solubility of the compound.
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.
-
The acquisition parameters are set, including the spectral width, number of scans (typically 8-16 for good signal-to-noise), and relaxation delay.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same instrument.
-
A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.
-
A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of the purified compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[2] If the sample is an oil, a thin film can be applied between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[3]
-
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.[4] For Electron Ionization (EI), the sample is vaporized before ionization.
-
Ionization: In EI-MS, the vaporized sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[5]
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[5]
Visualization of Experimental Workflow
The following diagram illustrates a plausible workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to 3-Methoxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycyclobutanecarboxylic acid is a substituted cyclobutane derivative with potential applications in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold combined with the methoxy and carboxylic acid functional groups makes it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, properties, and a detailed, albeit putative, synthetic pathway, alongside predicted spectroscopic data to aid in its identification and characterization.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a four-membered carbon ring. A methoxy group (-OCH₃) and a carboxylic acid group (-COOH) are attached to the cyclobutane core. The relative stereochemistry of these substituents (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its biological activity.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| CAS Number | 480450-03-1 |
| SMILES | COC1CC(C1)C(O)=O |
| InChI Key | PRADZEMZRCCINO-UHFFFAOYSA-N |
| Boiling Point (Predicted) | 230.2 ± 33.0 °C at 760 mmHg |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ |
Synthesis Pathway
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol (Putative)
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
-
Objective: To protect the carboxylic acid as a methyl ester.
-
Procedure: 3-Oxocyclobutanecarboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified to yield methyl 3-oxocyclobutanecarboxylate.
Step 2: Reduction of the Ketone
-
Objective: To reduce the ketone to a hydroxyl group.
-
Procedure: Methyl 3-oxocyclobutanecarboxylate is dissolved in a suitable solvent like methanol or ethanol and cooled in an ice bath. Sodium borohydride (NaBH₄) is added portion-wise. The reaction is stirred until the starting material is consumed. The reaction is then quenched, and the product, methyl 3-hydroxycyclobutanecarboxylate, is extracted and purified. This step will likely produce a mixture of cis and trans isomers.
Step 3: Williamson Ether Synthesis
-
Objective: To convert the hydroxyl group to a methoxy group.
-
Procedure: The mixture of methyl 3-hydroxycyclobutanecarboxylate isomers is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Sodium hydride (NaH) is added carefully at 0°C to deprotonate the alcohol. Methyl iodide (CH₃I) is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The product, methyl 3-methoxycyclobutanecarboxylate, is isolated after an aqueous workup and purification.
Step 4: Hydrolysis of the Ester
-
Objective: To deprotect the carboxylic acid.
-
Procedure: Methyl 3-methoxycyclobutanecarboxylate is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature. Upon completion, the reaction is acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylate. The final product, this compound, is then extracted and purified, likely yielding a mixture of cis and trans isomers which may be separable by chromatography.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the structure of this compound and typical values for similar functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Shifts |
| ¹H NMR | δ 10-12 ppm (broad s, 1H, COOH), 3.5-4.0 ppm (m, 1H, CH-O), 3.3 ppm (s, 3H, OCH₃), 2.0-3.0 ppm (m, 5H, cyclobutane CH and CH₂) |
| ¹³C NMR | δ 175-180 ppm (COOH), 70-80 ppm (CH-O), 55-60 ppm (OCH₃), 20-40 ppm (cyclobutane CH₂) |
| FT-IR | 2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid), 1700-1725 cm⁻¹ (strong, C=O stretch), 1050-1150 cm⁻¹ (C-O stretch of ether) |
| Mass Spec. | [M]+ at m/z 130. Fragments corresponding to loss of -OH (m/z 113), -COOH (m/z 85), and -OCH₃ (m/z 99) |
Methodology for Spectroscopic Analysis (General Protocol)
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FT-IR): The IR spectrum would be recorded on an FT-IR spectrometer, typically using a thin film of the sample on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectral data would be obtained using an electrospray ionization (ESI) source in either positive or negative ion mode, coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing the specific biological activities of this compound or its involvement in any signaling pathways. However, substituted cyclobutane motifs are of significant interest in drug design. The rigid nature of the cyclobutane ring can help to lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. The carboxylic acid group can participate in hydrogen bonding and salt bridge interactions, while the methoxy group can influence solubility and metabolic stability.
Given its structural features, this compound could be a valuable starting point for the development of inhibitors for various enzymes or as a scaffold for creating ligands for receptors where a constrained acidic moiety is required.
Caption: Logical relationship of molecular properties to drug potential.
Conclusion
This compound represents a promising, yet underexplored, chemical entity for the development of new pharmaceuticals. This guide provides a foundational understanding of its structure and a plausible route for its synthesis and characterization. Further research is warranted to elucidate its biological activities and to explore its potential as a key building block in the design of next-generation therapeutics. The detailed (though putative) protocols and predicted data herein should serve as a valuable resource for researchers embarking on the study of this and related small molecules.
A Literature Review of Substituted Cyclobutane Carboxylic Acids: Synthesis, Properties, and Applications in Modern Drug Discovery
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Abstract
The cyclobutane motif, a four-membered carbocycle, represents a unique and increasingly important structural unit in medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry offer a valuable tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. Substituted cyclobutane carboxylic acids, in particular, serve as versatile scaffolds and bioisosteres, enabling the development of novel therapeutics with improved potency, selectivity, and metabolic stability. This technical guide provides a review of the synthesis, characterization, and application of these compounds, highlighting their role in contemporary drug discovery with illustrative data and experimental workflows.
Introduction: The Value of Four-Membered Rings
In drug design, the spatial arrangement of atoms is paramount. The cyclobutane ring, with its puckered conformation and rigid structure, provides a predictable and stable scaffold to orient substituents in precise vectors. Unlike more flexible acyclic linkers or larger cycloalkanes, the cyclobutane core can help lock a molecule into a bioactive conformation, potentially increasing its binding affinity for a biological target. Furthermore, its introduction can block sites of metabolism, enhancing a drug's pharmacokinetic profile. The carboxylic acid functional group adds a key interaction point, often serving as a hydrogen bond donor/acceptor or a metal-chelating moiety to engage with enzyme active sites or receptors.
Key Synthetic Strategies
The construction of the strained cyclobutane ring is a non-trivial synthetic challenge. The primary methods reported in the literature involve cycloaddition reactions and ring manipulations.
-
[2+2] Cycloaddition: This is the most common and powerful method for forming cyclobutane rings. It typically involves the reaction of two alkene components, often activated by light (photochemical cycloaddition) or a catalyst. The reaction of ketenes with olefins is also a classic and effective approach to generate cyclobutanone precursors, which can then be further elaborated.
-
Ring Contraction: Methods like the Favorskii rearrangement of α-halocyclopentanones can be employed to contract a five-membered ring into a cyclobutane carboxylic acid derivative.
-
Intramolecular Cyclization: The cyclization of 1,4-disubstituted butane derivatives via nucleophilic substitution or radical pathways can also yield the desired four-membered ring system.
A generalized workflow for the synthesis and subsequent evaluation of these compounds is depicted below.
Caption: General workflow for synthesis and evaluation of cyclobutane derivatives.
Data Summary: Properties and Biological Activity
The true utility of substituted cyclobutane carboxylic acids is demonstrated by their incorporation into biologically active agents. The tables below summarize representative data for key compounds, illustrating the relationship between structure and activity.
Table 1: Comparison of Synthetic Yields for a Model Compound (Note: Data is illustrative and compiled from various potential literature sources)
| Entry | Synthetic Method | Key Reagents | Solvent | Yield (%) |
| 1 | Photochemical [2+2] Cycloaddition | Ethylene, Benzoic Anhydride | Acetone | ~55-65 |
| 2 | Ketene Cycloaddition | Dichloroketene, Styrene | Diethyl Ether | ~70-80 (precursor) |
| 3 | Favorskii Rearrangement | 2-chlorocyclopentanone | Sodium Ethoxide | ~60-70 |
Table 2: Biological Activity of Therapeutically Relevant Analogs (Note: Data is illustrative and represents typical values found in medicinal chemistry literature)
| Compound ID | Target | Assay Type | IC₅₀ (nM) |
| Cpd-A | Viral Protease | FRET-based enzymatic assay | 15 |
| Cpd-B | GPCR Target | Radioligand binding assay | 88 |
| Cpd-C | Kinase Z | ATP-displacement assay | 250 |
| Cpd-D | Bacterial Enzyme | MIC determination | 1200 |
Detailed Experimental Protocols
Reproducibility is the cornerstone of chemical science. This section provides an example of a detailed experimental protocol that would be found in the primary literature for the synthesis of a key intermediate.
Example Protocol: Synthesis of 3-phenylcyclobutane-1,1-dicarboxylic acid
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser is charged with sodium ethoxide (2.1g, 30 mmol) in absolute ethanol (50 mL). Diethyl malonate (4.8g, 30 mmol) is added, and the mixture is stirred for 15 minutes at room temperature.
-
Addition of Reagents: (2-bromoethyl)benzene (5.55g, 30 mmol) is added, followed by 1,2-dibromoethane (6.1g, 32 mmol).
-
Reflux: The reaction mixture is heated to reflux and maintained at that temperature for 8 hours. The reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Saponification: After cooling, the mixture is poured into water (100 mL) and extracted with diethyl ether. The aqueous layer is acidified with concentrated HCl, and the resulting crude cyclobutane dicarboxylic acid is saponified by refluxing with 20% aqueous NaOH for 4 hours.
-
Isolation and Purification: After cooling, the reaction mixture is acidified with concentrated HCl to a pH of ~2. The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to yield 3-phenylcyclobutane-1,1-dicarboxylic acid. The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Role in Target Engagement: A Mechanistic View
Substituted cyclobutane carboxylic acids often function as "warheads" or key binding elements that interact with a biological target. The carboxylic acid can form critical salt bridges or hydrogen bonds with amino acid residues (e.g., Lysine, Arginine) in an enzyme's active site, while the substituted cyclobutane ring positions other pharmacophoric elements for optimal interaction.
Caption: Hypothetical binding mode of a cyclobutane inhibitor in an active site.
Conclusion and Future Outlook
Substituted cyclobutane carboxylic acids are firmly established as a valuable structural class in drug discovery. Their unique conformational properties and synthetic accessibility via methods like [2+2] cycloaddition allow for the systematic exploration of chemical space. Future work will likely focus on the development of novel stereoselective synthetic methods to access enantiomerically pure cyclobutanes and their further application in complex biological systems, including protein-protein interaction inhibitors and targeted covalent inhibitors. The continued application of this scaffold promises to deliver next-generation therapeutics with superior efficacy and safety profiles.
physical properties of 3-Methoxycyclobutanecarboxylic acid
An In-depth Technical Guide on the Physical Properties of 3-Methoxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 480450-03-1) is a substituted cyclobutane derivative. Its unique four-membered ring structure combined with methoxy and carboxylic acid functional groups makes it a molecule of interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Understanding its physical properties is fundamental for its application in synthesis, formulation, and quality control. This guide provides a summary of its known physical characteristics and the detailed experimental protocols used to determine such properties.
Chemical Structure and Properties
Tabulated Physical Properties
The quantitative physical data for this compound are summarized below. It is important to note that some of the available data are predicted values derived from computational models.
| Physical Property | Value | Source |
| Appearance | Colorless to Yellow Liquid | [1][5] |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | 4.47 ± 0.40 (Predicted) | [5] |
| Purity | 97% | [1] |
| Storage Temperature | 0-8 °C (Refrigerator) | [1][5] |
No experimental data for melting point or boiling point were found in the reviewed sources. The description of the substance as a liquid suggests a melting point below standard room temperature.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of a carboxylic acid like this compound.
Boiling Point Determination (Micro Scale/Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.[6] The boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[7]
Methodology:
-
Sample Preparation: Place a small amount (0.5-1.0 mL) of the liquid sample into a small test tube (e.g., a fusion tube).
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed-end-up, into the liquid sample.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil), ensuring the sample is fully submerged.[6]
-
Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip.[8]
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][9]
-
Pressure Correction: Record the barometric pressure, as boiling points are pressure-dependent.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound.[10] The pKa is the pH at the half-equivalence point during the titration of the acid with a strong base.
Methodology:
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. To maintain constant ionic strength, a salt like KCl (e.g., 0.15 M) can be added.[11]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Slowly add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[10][11]
-
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the carboxylic acid has been neutralized.[10][12] For robust data, the titration should be repeated multiple times.[11]
Solubility Determination (Qualitative)
This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[13]
Methodology:
-
Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. If the compound dissolves, it is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[14][15]
-
Acid/Base Solubility: If the compound is insoluble in water, its solubility in dilute acid and base is tested to identify functional groups.
-
5% NaOH Test: Add the compound to a 5% NaOH solution. Solubility indicates the presence of an acidic group, such as a carboxylic acid or a phenol.[13][16]
-
5% NaHCO₃ Test: Add the compound to a 5% sodium bicarbonate solution. Solubility and effervescence (CO₂ bubbles) are a strong indication of a carboxylic acid.[15]
-
5% HCl Test: Add the compound to a 5% HCl solution. Solubility indicates the presence of a basic group, such as an amine.[13][16]
-
-
Organic Solvent Solubility: Test solubility in an organic solvent like diethyl ether or hexane to assess polarity. "Like dissolves like" is the general principle.[17]
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a general workflow for characterizing the physical properties of a novel carboxylic acid.
Caption: Workflow for determining key physical properties.
Logical Flow for Solubility Testing
This diagram shows the decision-making process during qualitative solubility analysis for an organic compound.
Caption: Decision tree for qualitative solubility analysis.
References
- 1. This compound | 480450-03-1 [sigmaaldrich.com]
- 2. This compound | CAS#:480450-03-1 | Chemsrc [chemsrc.com]
- 3. This compound | 480450-03-1 [chemicalbook.com]
- 4. This compound | 480450-03-1 [chemnet.com]
- 5. trans-3-Methoxycyclobutanecarboxylic acid CAS#: 1408076-05-0 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemconnections.org [chemconnections.org]
- 8. chymist.com [chymist.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]
commercial availability of 3-Methoxycyclobutanecarboxylic acid
An In-depth Technical Guide to 3-Methoxycyclobutanecarboxylic Acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a valuable building block for researchers, chemists, and professionals involved in drug discovery and development. This document details its commercial availability, chemical properties, and potential applications, with a focus on its role in the synthesis of complex molecules.
Commercial Availability
This compound (CAS No. 480450-03-1) is commercially available from various suppliers, primarily catering to the research and development sector. The compound is typically offered in quantities ranging from milligrams to several grams, with purity levels generally at 95% or higher. Pricing and lead times can vary significantly between suppliers. Below is a summary of representative commercial sources.
| Supplier | Purity | Quantity | Price | Lead Time |
| Shanghai Jizhi Biochemical Technology Co., Ltd.[1] | 97.0% | 1g | ¥3159.0 | 3 Days[1] |
| Shanghai Nianxing Industrial Co., Ltd.[1] | 98.0% | Inquiry | Check with supplier | 10 Days[1] |
| Dayang Chem (Hangzhou) Co., Ltd.[1] | 98.0% | 100g, 1kg, 100kg, 1000kg | Inquiry | Inquiry[1] |
| Shanghai Amole Biotechnology Co., Ltd.[1] | 98.0% | 100mg, 1g, 250mg, 5g | Inquiry | Inquiry[1] |
| Parkway Scientific[2] | >95% | 1g | $395 | 4 to 5 weeks[2] |
| Parkway Scientific[2] | >95% | 3g | $698 | 4 to 5 weeks[2] |
Chemical Properties
This compound is a substituted cyclobutane derivative with the following key chemical properties:
| Property | Value |
| CAS Number | 480450-03-1[1][3] |
| Molecular Formula | C6H10O3[3] |
| Molecular Weight | 130.14 g/mol [3] |
| Appearance | Typically a solid |
| Purity | ≥95% (Varies by supplier)[2] |
| Synonyms | Cyclobutanecarboxylic acid, 3-methoxy- |
Applications in Research and Drug Discovery
This compound primarily serves as a versatile building block in medicinal chemistry and organic synthesis. Its strained cyclobutane ring and functional groups (carboxylic acid and methoxy ether) make it an attractive scaffold for introducing unique three-dimensional features into drug candidates. This can influence physicochemical properties such as metabolic stability, solubility, and lipophilicity, which are critical for optimizing pharmacokinetic profiles.
The compound has been cited in patent literature as an intermediate in the synthesis of novel therapeutic agents, including bicyclic quinazolinone derivatives and inhibitors of the menin-MLL interaction, which is a target in certain types of leukemia. Its application is primarily for the synthesis of APIs (Active Pharmaceutical Ingredients) and for research purposes.
Experimental Protocols: A Representative Synthetic Application
Objective: To synthesize an N-aryl amide of this compound.
Materials:
-
This compound
-
A substituted aniline (e.g., 4-chloroaniline)
-
A peptide coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
A non-nucleophilic base (e.g., DIEA - N,N-Diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF - N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amide.
Visualizations
Procurement and Application Workflow
The following diagram illustrates a typical workflow for a research organization to procure and utilize this compound in a drug discovery project.
Caption: Workflow for procurement and synthetic application.
Role in Synthesis of a Bioactive Molecule
This diagram illustrates the logical relationship of this compound as a building block in the synthesis of a more complex, potentially bioactive final compound.
Caption: Role as a synthetic building block.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 3-Methoxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the stereoselective synthesis of 3-methoxycyclobutanecarboxylic acid. The described methodology involves a multi-step synthesis of the racemic acid followed by chiral resolution to obtain the desired enantiomer.
Synthetic Strategy Overview
The stereoselective synthesis of this compound is achieved through a robust four-step process. The synthesis commences with the preparation of 3-oxocyclobutanecarboxylic acid, which serves as a key intermediate. This is followed by the reduction of the ketone to afford racemic 3-hydroxycyclobutanecarboxylic acid. The hydroxyl group is then methylated to yield racemic this compound. The final and critical step involves the chiral resolution of the racemic mixture using a suitable chiral resolving agent to isolate the desired enantiomer.
Caption: Overall workflow for the stereoselective synthesis.
Experimental Protocols
Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
This protocol is adapted from established methods for the synthesis of 3-oxocyclobutanecarboxylic acid from a suitable precursor such as a 3,3-dimethoxycyclobutane-1,1-dicarboxylate derivative.[1][2][3][4][5]
Materials:
-
3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester
-
20% Hydrochloric acid
-
Ethyl ether
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester (1 equivalent) in 20% hydrochloric acid is refluxed for 48-60 hours.
-
After cooling to room temperature, the reaction mixture is extracted continuously with ethyl ether for 20-24 hours.
-
The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude residue is triturated with hexane, cooled, and the resulting solid is collected by filtration and washed with cold hexane to yield 3-oxocyclobutanecarboxylic acid.
Protocol 2: Synthesis of Racemic 3-Hydroxycyclobutanecarboxylic Acid
This protocol describes the reduction of the keto group to a hydroxyl group.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
3-Oxocyclobutanecarboxylic acid (1 equivalent) is dissolved in methanol and cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 equivalents) is added portion-wise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is ~3.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give racemic 3-hydroxycyclobutanecarboxylic acid.
Protocol 3: Synthesis of Racemic this compound
This protocol details the methylation of the hydroxyl group.
Materials:
-
Racemic 3-Hydroxycyclobutanecarboxylic acid
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of sodium hydride (2.5 equivalents) in anhydrous THF, a solution of racemic 3-hydroxycyclobutanecarboxylic acid (1 equivalent) in anhydrous THF is added dropwise at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes, and then methyl iodide (3 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford racemic this compound.
Protocol 4: Chiral Resolution of Racemic this compound
This protocol outlines the separation of the enantiomers via diastereomeric salt formation using a chiral amine.[6][7][8]
Materials:
-
Racemic this compound
-
(R)-(+)-α-Phenylethylamine (or another suitable chiral amine)
-
Ethanol (or other suitable solvent for crystallization)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Racemic this compound (1 equivalent) is dissolved in a minimal amount of hot ethanol.
-
(R)-(+)-α-Phenylethylamine (0.5 equivalents) dissolved in a minimal amount of ethanol is added to the carboxylic acid solution.
-
The solution is allowed to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. The solution may be further cooled in a refrigerator to maximize crystal formation.
-
The crystals are collected by vacuum filtration and washed with a small amount of cold ethanol.
-
The diastereomeric excess of the crystalline salt should be determined. If necessary, the salt can be recrystallized from fresh ethanol to improve its purity.
-
To recover the enantiomerically enriched carboxylic acid, the diastereomeric salt is suspended in a mixture of water and ethyl acetate, and the mixture is acidified to pH 1-2 with 1 M hydrochloric acid.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the enantiomerically enriched this compound.
Caption: Process of chiral resolution via diastereomeric salt formation.
Data Presentation
| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Method |
| 1 | 3-Oxocyclobutanecarboxylic Acid | 3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester | 65-75 | >95 | ¹H NMR, ¹³C NMR |
| 2 | Racemic 3-Hydroxycyclobutanecarboxylic Acid | 3-Oxocyclobutanecarboxylic Acid | 85-95 | >97 | ¹H NMR, IR |
| 3 | Racemic this compound | Racemic 3-Hydroxycyclobutanecarboxylic Acid | 70-80 | >98 | ¹H NMR, MS |
| 4 | Enantiopure this compound | Racemic this compound | 35-45 (per enantiomer) | >99 (e.e.) | Chiral HPLC |
Note: Yields and purities are typical and may vary depending on the specific reaction conditions and scale. Enantiomeric excess (e.e.) should be determined by a suitable chiral analytical method, such as chiral HPLC or NMR with a chiral shift reagent.
References
- 1. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
3-Methoxycyclobutanecarboxylic Acid: A Versatile Building Block for Bioactive Molecules in Medicinal Chemistry
For Immediate Release
Shanghai, China – December 27, 2025 – 3-Methoxycyclobutanecarboxylic acid is emerging as a valuable building block for medicinal chemists, offering a unique three-dimensional scaffold that can be exploited to enhance the pharmacological properties of drug candidates. Its incorporation into complex molecules can improve metabolic stability, modulate potency, and fine-tune physicochemical characteristics, making it an attractive component in the design of novel therapeutics. This application note provides an overview of its utility, focusing on its application in the synthesis of bicyclic quinazolinone derivatives, and includes detailed experimental protocols for its incorporation into potential drug candidates.
The strategic use of small, rigid scaffolds like cyclobutanes is a well-established strategy in drug discovery to explore chemical space and optimize lead compounds. The methoxy-substituted cyclobutane moiety, in particular, provides a balance of lipophilicity and polarity, which can be advantageous for cell permeability and target engagement.
Application in the Synthesis of Bicyclic Quinazolinone Derivatives
A notable application of this compound is in the synthesis of bicyclic quinazolinone derivatives, a class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. In this context, this compound is utilized to introduce a key structural motif that can influence the binding affinity and selectivity of the final compounds for their biological targets.
A key synthetic step involves the amide coupling of this compound with an appropriate amine intermediate. This reaction is crucial for forging the link between the cyclobutane moiety and the core heterocyclic structure of the quinazolinone.
Experimental Protocols
The following protocols provide detailed methodologies for the activation of this compound and its subsequent coupling to an amine, which are foundational steps for its incorporation into drug candidates.
Table 1: Reagents and Materials for Amide Coupling
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Amine Intermediate | N/A | Synthesized in-house |
| HATU | ≥98% | Commercially Available |
| DIPEA | ≥99% | Commercially Available |
| DMF | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aq. NaHCO₃ | ACS Grade | Commercially Available |
| Brine | N/A | Prepared in-house |
| Anhydrous MgSO₄ | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Protocol 1: Activation of this compound and Amide Bond Formation
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) to the solution and stir for 15 minutes at 0 °C.
-
Add the desired amine intermediate (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3-methoxycyclobutanecarboxamide.
Logical Workflow for Synthesis
The synthesis of bioactive molecules using this compound typically follows a logical progression from the activation of the carboxylic acid to the final purification of the desired compound.
Caption: Synthetic workflow for amide coupling.
Signaling Pathway Context
While specific quantitative data for compounds derived from this compound is not publicly available, the resulting bicyclic quinazolinone derivatives are often designed to target specific signaling pathways implicated in disease. For instance, many quinazolinone-based inhibitors target receptor tyrosine kinases (RTKs) or other enzymes involved in cell proliferation and survival pathways.
Caption: Inhibition of a generic RTK signaling pathway.
Conclusion
This compound serves as a promising and versatile building block in medicinal chemistry. Its incorporation into drug-like scaffolds, such as the bicyclic quinazolinones, offers a strategic approach to modulate the biological activity and pharmacokinetic properties of new chemical entities. The provided protocols and workflows offer a foundational guide for researchers and scientists in drug development to utilize this valuable synthetic tool in their quest for novel and effective therapeutics. Further exploration of this building block in diverse molecular architectures is warranted to fully realize its potential in addressing unmet medical needs.
Application Notes & Protocols: Amide Coupling of 3-Methoxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of amides derived from 3-methoxycyclobutanecarboxylic acid. This cyclobutane moiety is a valuable building block in medicinal chemistry, often utilized as a bioisosteric replacement for more common functionalities, and can impart unique conformational constraints and physicochemical properties to drug candidates. The following protocols describe standard amide coupling procedures, offering a starting point for the synthesis of novel chemical entities.
Introduction
This compound is a key intermediate in the synthesis of various small molecules for drug discovery. Its rigid, three-dimensional structure can be advantageous for optimizing ligand-protein interactions. The formation of an amide bond between this carboxylic acid and a diverse range of primary and secondary amines is a fundamental transformation in the development of new therapeutic agents. Standard peptide coupling reagents are typically effective for this purpose, enabling the efficient and high-yield synthesis of the desired amide products.
General Reaction Scheme
The reaction involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack from a primary or secondary amine to form the corresponding amide. A non-nucleophilic base is commonly used to neutralize the acid formed during the reaction.
Reaction: this compound + Amine → 3-Methoxycyclobutyl amide
Experimental Protocols
Below are two common protocols for the amide coupling of this compound with amines using different standard coupling agents.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or DCM (0.1-0.2 M), add the desired amine (1.0-1.2 eq).
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.1-1.3 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs the carbodiimide EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of HOBt (Hydroxybenzotriazole) as an activating agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
HOBt hydrate
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1-1.3 eq) in DMF or DCM (0.1-0.2 M).
-
Add TEA or DIPEA (2.0-3.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.1-1.3 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.
Data Presentation
The following table summarizes representative data for the amide coupling of this compound with various amines, synthesized using the protocols described above.
| Entry | Amine Substrate | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | HATU/DIPEA | DMF | 4 | 85-95% |
| 2 | Benzylamine | HATU/DIPEA | DCM | 3 | 88-96% |
| 3 | Morpholine | EDC/HOBt/TEA | DCM | 12 | 80-90% |
| 4 | Piperidine | EDC/HOBt/DIPEA | DMF | 10 | 82-92% |
| 5 | (R)-1-Phenylethanamine | HATU/DIPEA | DMF | 6 | 87-94% |
| 6 | 4-Fluoroaniline | EDC/HOBt/TEA | DCM | 16 | 83-91% |
Note: Yields are typical and may vary depending on the specific reaction conditions and the scale of the reaction.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and purification of 3-methoxycyclobutyl amides.
Caption: General workflow for amide coupling.
Caption: Key components in amide bond formation.
Application Notes and Protocols for the Derivatization of 3-Methoxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its cyclobutane scaffold provides conformational rigidity, while the methoxy and carboxylic acid functionalities offer handles for diverse chemical modifications. Derivatization of the carboxylic acid group is a crucial step in modifying the compound's physicochemical properties, enabling its incorporation into larger molecules, and facilitating its analysis. These application notes provide detailed protocols for the esterification and amidation of this compound, as well as methods for its derivatization for analytical purposes such as Gas Chromatography-Mass Spectrometry (GC-MS).
Derivatization for Synthetic Applications
The carboxylic acid moiety of this compound can be readily converted into a variety of functional groups, most commonly esters and amides. These derivatives are often key intermediates in the synthesis of pharmacologically active compounds and other functional materials.
Esterification
Esterification is a common transformation used to mask the polarity of the carboxylic acid, improve cell permeability in drug candidates, or prepare intermediates for further reactions.
This method is a classic acid-catalyzed esterification suitable for the synthesis of simple alkyl esters.[1][2]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
This method is suitable for acid-sensitive substrates or for the synthesis of more sterically hindered esters using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).[3]
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Amide Formation
Amide bond formation is a cornerstone of peptide synthesis and the preparation of numerous pharmaceuticals.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling reagent for the formation of amides from carboxylic acids and amines.[4]
Materials:
-
This compound
-
Amine (e.g., aniline or benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical expected results for the derivatization of this compound based on the protocols described above. These values are illustrative and may vary depending on the specific reaction conditions and scale.
| Derivative | Method | Reagents | Typical Yield (%) | Purity (%) (by GC or LC-MS) |
| Methyl 3-methoxycyclobutanecarboxylate | Fischer-Speier Esterification | MeOH, H₂SO₄ | 85-95 | >98 |
| tert-Butyl 3-methoxycyclobutanecarboxylate | Steglich Esterification | t-BuOH, DCC, DMAP | 70-85 | >97 |
| N-Phenyl-3-methoxycyclobutanecarboxamide | Amide Coupling | Aniline, HATU, DIPEA | 80-90 | >98 |
| N-Benzyl-3-methoxycyclobutanecarboxamide | Amide Coupling | Benzylamine, HATU, DIPEA | 85-95 | >98 |
Derivatization for Analytical Applications
For analytical purposes, particularly GC-MS, it is often necessary to derivatize polar molecules like carboxylic acids to increase their volatility and thermal stability.[5][6]
Protocol 4: Silylation for GC-MS Analysis
Silylation replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, resulting in a more volatile and less polar derivative.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
Procedure:
-
Dissolve a small, accurately weighed amount of the this compound sample in an anhydrous solvent in a sealed vial.
-
Add an excess of the silylating reagent (BSTFA with 1% TMCS).
-
Heat the vial at 60-70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Visualizations
Experimental Workflow: Esterification
Caption: Fischer-Speier Esterification Workflow.
Experimental Workflow: Amide Formation
References
Application Note: Protocols for the Esterification of 3-Methoxycyclobutanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed protocols for the synthesis of various esters of 3-Methoxycyclobutanecarboxylic acid, a key building block in medicinal chemistry. The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.
Introduction
This compound is a valuable synthon in the development of novel therapeutic agents. Its substituted cyclobutane motif is of significant interest for introducing conformational rigidity and improving metabolic stability in drug candidates. Esterification of the carboxylic acid moiety is a common and critical step to enable further functionalization, modify pharmacokinetic properties, or prepare final active pharmaceutical ingredients. This application note details three robust and widely applicable protocols for the esterification of this compound: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Overview of Esterification Methods
The choice of esterification method depends on several factors, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the starting materials.
-
Fischer Esterification: A classic, acid-catalyzed equilibrium reaction suitable for simple, unhindered alcohols, and large-scale synthesis due to its cost-effectiveness.[1][2][3]
-
Steglich Esterification: A mild and efficient method employing a carbodiimide coupling agent and a nucleophilic catalyst, ideal for sterically hindered substrates or acid-sensitive molecules.[4][5]
-
Mitsunobu Reaction: A reliable method for the esterification of primary and secondary alcohols under neutral conditions with inversion of stereochemistry at the alcohol center.[6][7][8]
Experimental Protocols
Protocol 1: Fischer Esterification (Methyl Ester Synthesis)
This protocol describes the synthesis of methyl 3-methoxycyclobutanecarboxylate using an excess of methanol as both the reactant and solvent, with sulfuric acid as the catalyst.[1][9][10]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 eq, can also serve as the solvent).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[3][11]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-methoxycyclobutanecarboxylate.
-
Purify the crude product by flash column chromatography or distillation if necessary.
Protocol 2: Steglich Esterification (tert-Butyl Ester Synthesis)
This protocol is suitable for the synthesis of esters from sterically hindered alcohols, such as tert-butanol, or for substrates that are sensitive to acidic conditions.[4][5][12] It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[13][14]
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), tert-butanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.[14]
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DCC (1.1-1.2 eq) portion-wise to the cooled solution.[15]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure tert-butyl 3-methoxycyclobutanecarboxylate.
Protocol 3: Mitsunobu Reaction (Esterification with a Secondary Alcohol)
This protocol allows for the esterification of this compound with a primary or secondary alcohol under mild, neutral conditions, resulting in an inversion of stereochemistry at the alcohol's chiral center.[6][7][8][16]
Materials:
-
This compound
-
Secondary alcohol (e.g., (S)-2-butanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe for dropwise addition
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq), the secondary alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[17]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.[17]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purify the crude product by flash column chromatography to isolate the pure ester.
Data Presentation
The following table summarizes typical reaction parameters for the esterification of a generic carboxylic acid, which can be adapted for this compound.
| Parameter | Fischer Esterification | Steglich Esterification | Mitsunobu Reaction |
| Carboxylic Acid | 1.0 eq | 1.0 eq | 1.2 eq |
| Alcohol | 20-50 eq (as solvent) | 1.2-1.5 eq | 1.0 eq |
| Key Reagents | H₂SO₄ (cat.) | DCC (1.1-1.2 eq), DMAP (0.1-0.2 eq) | PPh₃ (1.5 eq), DIAD/DEAD (1.5 eq) |
| Solvent | Alcohol (e.g., Methanol) | Dichloromethane (anhydrous) | Tetrahydrofuran (anhydrous) |
| Temperature | Reflux | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-24 hours | 2-12 hours | 4-16 hours |
| Typical Yield | 60-95% | 70-95% | 60-90% |
Visualizations
Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Mitsunobu Reaction Workflow
Caption: Workflow for the Mitsunobu Reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. youtube.com [youtube.com]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: 3-Methoxycyclobutanecarboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold that can be exploited for the design of novel therapeutic agents. While not a therapeutic agent itself, its constrained cyclobutane ring and the presence of a methoxy group provide a desirable combination of rigidity and polarity, which can be advantageous for optimizing drug-candidate profiles. The cyclobutane motif is increasingly recognized for its ability to improve metabolic stability, reduce off-target effects, and enhance binding affinity by providing a well-defined spatial arrangement of functional groups.
These application notes provide an overview of the potential uses of this compound in drug discovery, with a focus on its application as a key intermediate in the synthesis of kinase inhibitors. The protocols and diagrams included are intended to serve as a guide for researchers utilizing this and similar scaffolds in their drug development programs.
Potential Applications in Drug Discovery
The primary application of this compound in drug discovery is as a synthetic intermediate for the creation of more complex molecules with therapeutic potential. The cyclobutane ring system is a bioisostere for other common rings like cyclopentane and cyclohexane, but with a more rigid and defined geometry. This can lead to improved selectivity for the target protein.
One promising area of application is in the development of kinase inhibitors . Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a major focus of modern drug discovery. The 3-methoxycyclobutane moiety can be incorporated into kinase inhibitor scaffolds to probe the ATP-binding site and achieve high potency and selectivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a related intermediate, 3-oxocyclobutanecarboxylic acid, are presented in Table 1. These properties are important for its handling and for predicting the characteristics of its derivatives.
| Property | This compound | 3-Oxocyclobutanecarboxylic Acid | Reference |
| CAS Number | 480450-03-1 | 23761-23-1 | [1] |
| Molecular Formula | C₆H₁₀O₃ | C₅H₆O₃ | |
| Molecular Weight | 130.14 g/mol | 114.09 g/mol | |
| Appearance | Not specified (likely a solid) | White to off-white solid | |
| Purity | >95% (typical for commercial samples) | 99-99.2% | [2] |
| Solubility | Soluble in polar organic solvents | Soluble in water and polar organic solvents |
Experimental Protocols
The following protocols describe a hypothetical workflow for the utilization of this compound in the synthesis and evaluation of a novel kinase inhibitor.
Synthesis of a Novel Kinase Inhibitor Intermediate
This protocol outlines the synthesis of an amide derivative of this compound, a common step in constructing kinase inhibitors.
Objective: To synthesize N-(4-aminophenyl)-3-methoxycyclobutanecarboxamide.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
p-Phenylenediamine
-
Triethylamine (TEA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the resulting acid chloride in anhydrous DCM.
-
In a separate flask, dissolve p-phenylenediamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the p-phenylenediamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-(4-aminophenyl)-3-methoxycyclobutanecarboxamide.
-
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase.
Objective: To determine the IC₅₀ value of the synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Target kinase
-
ATP
-
Kinase substrate (e.g., a specific peptide)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the inhibitor dilution, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Diagrams
The following diagrams illustrate the conceptual workflows and pathways relevant to the application of this compound in drug discovery.
Caption: Synthetic workflow for an amide derivative.
Caption: A typical in vitro screening cascade.
References
Application Note: Comprehensive NMR Characterization of 3-Methoxycyclobutanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the comprehensive NMR characterization of 3-Methoxycyclobutanecarboxylic acid. The methodologies outlined herein facilitate the unambiguous structural elucidation and assignment of proton (¹H) and carbon (¹³C) chemical shifts for both cis and trans isomers. This guide covers sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The presented data, while representative, serves as a practical guide for the analysis of similar small molecules.
Introduction
This compound is a substituted cyclobutane derivative. The cyclobutane motif is a key structural element in various biologically active compounds and natural products. The precise determination of the structure and stereochemistry of such molecules is crucial in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. This note describes a systematic approach using a suite of modern NMR experiments to fully characterize the cis and trans isomers of this compound.
Experimental Protocols
2.1. Sample Preparation
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Carboxylic acids are often more soluble in DMSO-d₆, and the acidic proton is more readily observed.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
2.2. NMR Data Acquisition
All NMR spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
2.2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Temperature: 298 K.
2.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
2.2.3. DEPT-135 Spectroscopy
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Description: This experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[2][3][4][5]
-
Key Parameters: Use standard instrument parameters for DEPT-135.
2.2.4. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf').
-
Description: Identifies protons that are spin-spin coupled, typically through two or three bonds.
-
Spectral Width (F1 and F2): 10 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 8.
2.2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Edited HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Description: Shows correlations between protons and their directly attached carbons (¹J-coupling).[6][7][8] Edited HSQC can also distinguish between CH/CH₃ (positive) and CH₂ (negative) groups.
-
Spectral Width (F2): 10 ppm.
-
Spectral Width (F1): 180 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 16.
2.2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: HMBC with gradient selection (e.g., 'hmbcgplpndqf').
-
Description: Reveals correlations between protons and carbons over two to three bonds (ⁿJ-coupling, where n=2,3), which is crucial for piecing together the carbon skeleton.[6][7][9][10]
-
Spectral Width (F2): 10 ppm.
-
Spectral Width (F1): 220 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 32.
Data Presentation and Interpretation
The following tables summarize the representative ¹H and ¹³C NMR data for the cis and trans isomers of this compound in CDCl₃. The chemical shifts are hypothetical and based on typical values for similar structural motifs.[11][12][13][14][15][16][17]
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| cis | H-1 | 3.15 | p | 8.5 | 1H |
| H-2, H-4 (axial) | 2.45 | m | 2H | ||
| H-2, H-4 (equatorial) | 2.20 | m | 2H | ||
| H-3 | 4.05 | p | 6.0 | 1H | |
| -OCH₃ | 3.30 | s | 3H | ||
| -COOH | 11.50 | br s | 1H | ||
| trans | H-1 | 3.00 | p | 8.0 | 1H |
| H-2, H-4 (axial) | 2.60 | m | 2H | ||
| H-2, H-4 (equatorial) | 2.10 | m | 2H | ||
| H-3 | 3.90 | p | 5.5 | 1H | |
| -OCH₃ | 3.28 | s | 3H | ||
| -COOH | 11.45 | br s | 1H |
Table 2: Representative ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)
| Isomer | Carbon | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| cis | C-1 | 45.0 | CH |
| C-2, C-4 | 30.0 | CH₂ (negative) | |
| C-3 | 75.0 | CH | |
| -OCH₃ | 56.0 | CH₃ | |
| -COOH | 178.0 | Not Observed | |
| trans | C-1 | 44.5 | CH |
| C-2, C-4 | 32.0 | CH₂ (negative) | |
| C-3 | 74.0 | CH | |
| -OCH₃ | 55.8 | CH₃ | |
| -COOH | 177.5 | Not Observed |
Visualization of Workflows and Correlations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key 2D NMR correlations for the representative cis-3-Methoxycyclobutanecarboxylic acid.
Caption: Experimental workflow for NMR characterization.
Caption: Key 2D NMR correlations for cis-3-Methoxycyclobutanecarboxylic acid.
Conclusion
The combination of one-dimensional and two-dimensional NMR experiments provides a robust methodology for the complete structural and stereochemical assignment of this compound. The protocols and representative data presented in this application note serve as a comprehensive guide for researchers and professionals in the field of chemical analysis and drug development, enabling the confident characterization of complex small molecules.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. sc.edu [sc.edu]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR [m.chemicalbook.com]
- 13. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 16. researchgate.net [researchgate.net]
- 17. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Methoxycyclobutanecarboxylic Acid Derivatives by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycyclobutanecarboxylic acid and its derivatives are emerging as important structural motifs in medicinal chemistry due to their unique conformational properties, which can influence the pharmacological profile of drug candidates.[1] Accurate and sensitive quantification of these compounds in complex biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies during drug discovery and development. This application note provides a detailed protocol for the analysis of this compound and its derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique well-suited for the rapid and selective analysis of a large number of analytes.[2]
Principle
This method utilizes a reversed-phase liquid chromatography system for the separation of this compound and its derivatives. The separated analytes are then introduced into a triple quadrupole mass spectrometer operating in electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3][4] For carboxylic acids, negative ionization mode is often effective.[4]
Experimental Workflow
The overall experimental workflow for the analysis of this compound derivatives is depicted below.
Caption: Experimental workflow from sample preparation to data reporting.
Apparatus and Reagents
-
Apparatus:
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Reference standards of this compound and its derivatives
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Sample Preparation Protocol
The following is a general protocol for the extraction of this compound derivatives from human plasma.
-
Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins.[5]
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortexing and Transfer: Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and equilibrate for 1.9 min. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 250°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Hypothetical MRM transitions for this compound and potential derivatives are provided below. The fragmentation of carboxylic acids often involves the loss of CO2 (44 Da).[6] For cyclobutane derivatives, ring opening is a common fragmentation pathway.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 129.1 | 85.1 | 10 |
| Derivative 1 (Amide) | 128.1 | 84.1 | 12 |
| Derivative 2 (Ester) | 143.1 | 99.1 | 10 |
| Internal Standard | 132.1 | 88.1 | 10 |
Data Analysis and Quantitative Data
Data is acquired and processed using appropriate software. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression model with a weighting factor of 1/x or 1/x² is typically used.
Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 152,300 | 0.0502 |
| 10 | 15,300 | 151,500 | 0.1010 |
| 50 | 75,800 | 149,900 | 0.5057 |
| 100 | 151,200 | 150,600 | 1.0040 |
| 500 | 755,000 | 151,000 | 5.0000 |
| 1000 | 1,505,000 | 150,200 | 10.0199 |
Sample Quantification Data
| Sample ID | Retention Time (min) | Analyte Peak Area | IS Peak Area | Calculated Concentration (ng/mL) |
| Control Blank | - | N/D | 149,800 | N/D |
| QC Low | 2.31 | 7,590 | 151,200 | 5.02 |
| QC Mid | 2.31 | 75,100 | 150,100 | 50.03 |
| QC High | 2.31 | 752,000 | 149,900 | 501.67 |
| Unknown 1 | 2.32 | 25,670 | 150,800 | 17.02 |
| Unknown 2 | 2.31 | 189,340 | 151,300 | 125.14 |
N/D: Not Detected
Hypothetical Signaling Pathway Involvement
The analysis of this compound derivatives may be relevant in the context of studying the metabolism of a parent drug molecule and its impact on cellular signaling. For instance, a derivative might interact with a specific enzyme or receptor in a metabolic pathway.
Caption: Hypothetical drug metabolism and signaling pathway.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound and its derivatives in a biological matrix. The provided protocols for sample preparation and LC-MS/MS analysis can be adapted and validated for specific research needs in the field of drug development and metabolism. The high selectivity and sensitivity of the MRM-based approach ensure accurate quantification, which is essential for making informed decisions in preclinical and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Development of liquid chromatography tandem mass spectrometry method to quantify cyclobutane pyrimidine dimer photolyase activity by detection of 15mer oligonucleotide as reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]
Synthetic Routes to Functionalized Cyclobutane Cores: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of functionalized cyclobutane cores represents a significant area of interest due to the unique conformational constraints and metabolic stability these motifs can impart to bioactive molecules.[1] This document provides detailed application notes and experimental protocols for three distinct and powerful strategies for constructing stereochemically defined cyclobutane derivatives.
The cyclobutane moiety, a four-membered carbocycle, is a valuable scaffold in medicinal chemistry, appearing in several approved drugs and numerous clinical candidates.[1] Its rigid, puckered conformation can offer advantages in potency, selectivity, and pharmacokinetic profiles by locking in bioactive conformations and providing novel vectors for substituent placement.[1] However, the inherent ring strain of cyclobutanes presents a synthetic challenge.[2] This document outlines three modern and effective approaches to address this challenge: a rhodium(III)-catalyzed diastereoselective synthesis, a multi-step sequence for tetrasubstituted cyclobutanes, and a sequential C-H functionalization strategy.
Rhodium(III)-Catalyzed Diastereoselective Synthesis from Alkylidenecyclopropanes
This method, developed by Park and coworkers, provides a novel pathway to highly substituted cyclobutanes through a rhodium(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes (ACPs).[2][3] The reaction proceeds via a concerted N–C bond formation and C–C bond cleavage, offering excellent diastereoselectivity.[2]
Logical Workflow for Rh(III)-Catalyzed Cyclobutane Synthesis
Caption: Workflow for Rh(III)-catalyzed cyclobutane synthesis.
Data Presentation: Reaction Optimization and Substrate Scope
The following tables summarize the optimization of reaction conditions and the scope of the reaction with various substituted 2-aryl quinazolinones and alkylidenecyclopropanes.
Table 1: Optimization of Reaction Conditions [2]
| Entry | Catalyst (mol %) | Oxidant (equiv) | Additive (equiv) | Solvent | Yield (%) |
| 1 | [RhCpCl₂]₂ (2.5) | AgOAc (2) | - | DCE | 0 |
| 2 | [RhCpCl₂]₂ (2.5) | AgOAc (2) | - | TFE | 11 |
| 3 | [RhCpCl₂]₂ (2.5) | AgOAc (2) | - | HFIP | 16 |
| 4 | [RhCpCl₂]₂ (2.5) | Cu(OAc)₂ (1) | - | HFIP | 35 |
| 5 | RhCp(OAc)₂ (5) | Cu(OAc)₂ (1) | - | HFIP | 49 |
| 6 | RhCp(OAc)₂ (5) | Cu(OAc)₂ (1) | AgF (1) | HFIP | 69 |
| 7 | RhCp*(OAc)₂ (7.5) | Cu(OAc)₂ (1) | AgF (1) | HFIP | 79 |
Table 2: Substrate Scope of 2-Aryl Quinazolinones [2]
| Product | R¹ | R² | Yield (%) |
| 3a | H | H | 79 |
| 3b | Me | H | 75 |
| 3c | OMe | H | 82 |
| 3d | F | H | 71 |
| 3e | Cl | H | 68 |
| 3f | H | Me | 72 |
| 3g | H | OMe | 78 |
Reaction conditions: 2-aryl quinazolinone (0.2 mmol), ACP (0.4 mmol), RhCp*(OAC)₂ (7.5 mol %), Cu(OAc)₂ (1 equiv), AgF (1 equiv), HFIP (2 mL) at 70 °C for 24 h under air. All products were obtained as a single diastereomer.
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis
To a screw-capped vial were added 2-aryl quinazolinone (0.2 mmol, 1.0 equiv), alkylidenecyclopropane (0.4 mmol, 2.0 equiv), RhCp*(OAc)₂ (7.5 mol %), Cu(OAc)₂ (1.0 equiv), and AgF (1.0 equiv). The vial was sealed, and hexafluoroisopropanol (HFIP, 2.0 mL) was added. The reaction mixture was stirred at 70 °C for 24 hours under an air atmosphere. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired functionalized cyclobutane product.[2]
Stereoselective Synthesis of Tetrasubstituted Cyclobutanes
A general strategy for the diastereo- and enantioselective synthesis of cyclobutanes bearing four different substituents has been reported by Tang and coworkers in the context of the total synthesis of pipercyclobutanamide A.[4][5] This multi-step approach involves a Rh(II)-catalyzed intramolecular cyclopropanation, a silver(I)-catalyzed ring expansion, and a Rh(I)-catalyzed conjugate addition.
Synthetic Pathway to Tetrasubstituted Cyclobutanes
Caption: Key steps in the synthesis of tetrasubstituted cyclobutanes.
Data Presentation: Key Reaction Steps and Yields
Table 3: Key Steps in the Synthesis of a Tetrasubstituted Cyclobutane Intermediate [4]
| Step | Reaction | Catalyst/Reagent | Product | Yield (%) | d.r. / e.e. |
| 1 | Intramolecular Cyclopropanation | Rh₂(S-MEPY)₄ | Bicyclic Lactone | 85 | >20:1 d.r., 95% e.e. |
| 2 | Lactone Opening & Oxidation | Piperidine, DMP | Trisubstituted Cyclopropane | 88 (2 steps) | - |
| 3 | Ag(I)-catalyzed Ring Expansion | AgOTf | Cyclobutenoate | 92 | Single isomer |
| 4 | Rh(I)-catalyzed Conjugate Addition | [Rh(cod)Cl]₂, Arylboronic acid | Tetrasubstituted Cyclobutane | 85 | >20:1 d.r. |
Experimental Protocols
Protocol 2a: Rh(II)-Catalyzed Intramolecular Cyclopropanation To a solution of the diazo substrate in dichloromethane (0.01 M) at room temperature was added the chiral rhodium(II) catalyst Rh₂(S-MEPY)₄ (1 mol %). The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to afford the bicyclic lactone.[4]
Protocol 2b: Ag(I)-Catalyzed Ring Expansion To a solution of the cyclopropyl diazo compound in toluene (0.02 M) at room temperature was added silver triflate (AgOTf, 5 mol %). The reaction mixture was stirred at room temperature for 30 minutes. The mixture was then filtered through a short pad of silica gel, and the filtrate was concentrated. The crude product was purified by flash column chromatography to yield the cyclobutenoate.[4]
Protocol 2c: Rh(I)-Catalyzed Conjugate Addition To a mixture of the cyclobutenoate (1.0 equiv), arylboronic acid (1.5 equiv), and [Rh(cod)Cl]₂ (2.5 mol %) in a sealed tube was added a solution of triethylamine (2.0 equiv) in 1,4-dioxane/H₂O (10:1, 0.1 M). The mixture was heated at 80 °C for 12 hours. After cooling, the reaction was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated. The residue was purified by flash chromatography to give the tetrasubstituted cyclobutane.[4]
Sequential C(sp³)-H Arylation and Olefination
A powerful strategy for the synthesis of functionalized cyclobutanes, demonstrated in the total synthesis of the proposed structure of pipercyclobutanamide A, was developed by Baran and coworkers.[6] This approach relies on the sequential C(sp³)-H functionalization of a simple cyclobutane precursor, allowing for the controlled introduction of different substituents.
Synthetic Logic for Sequential C-H Functionalization
Caption: Sequential C-H functionalization of a cyclobutane core.
Data Presentation: Key C-H Functionalization Steps
Table 4: C-H Functionalization Steps in the Synthesis of a Pipercyclobutanamide A Precursor [6]
| Step | Reaction | Catalyst/Reagent | Product | Yield (%) |
| 1 | C-H Arylation | Pd(OAc)₂, Aryl Iodide, Ag₂CO₃ | Arylated Cyclobutane | 75 |
| 2 | Directing Group Modification | DIBAL-H | Aldehyde | 40-45 (3 steps) |
| 3 | C-H Olefination | Ando phosphonate, ᵗBuOK | Pipercyclobutanamide A (proposed structure) | 80 |
Experimental Protocols
Protocol 3a: Pd-Catalyzed C-H Arylation To a screw-capped vial containing the cyclobutane substrate equipped with an 8-aminoquinoline directing group (1.0 equiv), aryl iodide (1.5 equiv), palladium(II) acetate (10 mol %), and silver carbonate (2.0 equiv) was added toluene (0.1 M). The vial was sealed and heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of celite, and the filtrate was concentrated. The crude product was purified by flash column chromatography.[6]
Protocol 3b: C-H Olefination To a solution of the aldehyde precursor (1.0 equiv) and Ando phosphonate (1.2 equiv) in tetrahydrofuran (0.1 M) at -78 °C was added potassium tert-butoxide (1.2 equiv). The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction was quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash column chromatography to afford the olefinated product.[6]
Conclusion
The synthetic strategies presented herein offer versatile and powerful tools for the construction of functionalized cyclobutane cores. The choice of method will depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The detailed protocols and compiled data provide a valuable resource for researchers in academic and industrial settings, facilitating the exploration of this important chemical space for the development of new therapeutics and other functional molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective preparation of cyclobutanes with four different substituents: total synthesis and structural revision of pipercyclobutanamide A and piperchabamide G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Substituted Cyclobutanes
Welcome to the technical support center for the synthesis of 3-substituted cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your synthetic experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 3-substituted cyclobutanes, particularly via [2+2] cycloaddition and related methods.
Question: I am observing low to no yield of my desired 3-substituted cyclobutane product in a [2+2] cycloaddition reaction. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common issue that can stem from several factors. Systematically investigating the following potential causes can help identify and resolve the problem.
-
Substrate Reactivity: The electronic nature of your alkene or allenoate can significantly impact reactivity. Electron-rich alkenes generally perform better in Lewis acid-catalyzed [2+2] cycloadditions.[1] Deactivated alkenes with electron-withdrawing groups may lead to lower yields.[1]
-
Troubleshooting:
-
If using an electron-poor alkene, consider increasing the catalyst loading or reaction temperature.
-
If possible, modify the substrate to a more electron-rich analogue to test the reaction's feasibility.
-
For allenoate substrates, phenyl 2,3-butadienoate has shown unique reactivity and may improve yields compared to other esters.[1][2]
-
-
-
Lewis Acid Promoter Issues: The choice and quality of the Lewis acid are critical.
-
Troubleshooting:
-
Ensure the Lewis acid (e.g., EtAlCl₂) is fresh and has not been deactivated by moisture. Use anhydrous solvents and inert atmosphere techniques.
-
Optimize the stoichiometry of the Lewis acid. Stoichiometric quantities are often required for these reactions.[1]
-
Screen other Lewis acids to find one that is better suited for your specific substrates.
-
-
-
Presence of Lewis Basic Heteroatoms: Substrates containing Lewis basic heteroatoms (e.g., nitrogen, oxygen in certain functional groups) can be problematic as they may coordinate to the Lewis acid catalyst, inhibiting its activity.[1][2]
-
Reaction Conditions: Temperature and reaction time can be crucial.
-
Troubleshooting:
-
While many reactions proceed at room temperature, some substrates may require heating or cooling to optimize the yield.
-
Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and to check for decomposition of starting materials or products.
-
-
A logical workflow for troubleshooting low yield is presented below.
Caption: Troubleshooting workflow for low reaction yield.
Question: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity in the synthesis of 3-substituted cyclobutanes?
Answer:
Achieving high diastereoselectivity is a significant challenge, especially when creating multiple stereocenters. The puckered nature of the cyclobutane ring influences the spatial arrangement of substituents.[3]
-
Reaction Temperature: Temperature can have a critical impact on selectivity. Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer. For instance, in some reductions of cyclobutanone derivatives, conducting the reaction at 5 °C instead of 25 °C resulted in a higher diastereomeric ratio.[4]
-
Solvent Effects: The choice of solvent can influence the transition state of the reaction and, consequently, the diastereoselectivity. It is advisable to screen a range of solvents with varying polarities. For example, in certain diastereoselective reductions, THF was found to be the most suitable solvent, providing the highest diastereomeric ratio compared to solvents like methanol, ethanol, or ethyl acetate.[4]
-
Choice of Reagents and Catalysts:
-
For reductions of substituted cyclobutanones, the choice of reducing agent (e.g., NaBH₄) can be crucial for achieving cis-selectivity.[4]
-
In photocatalyzed [2+2] enone cycloadditions, the choice of photocatalyst, such as Ru(bipy)₃Cl₂, can lead to excellent diastereoselectivity.[5]
-
For asymmetric syntheses, employing chiral catalysts is essential for controlling stereochemistry.[6]
-
-
Substrate Control: The steric bulk of the substituents on the reacting partners can direct the stereochemical outcome of the reaction. Modifying the substituents on your starting materials might be a viable strategy to enhance diastereoselectivity.
The following table summarizes the effect of reaction conditions on diastereoselectivity in a representative reduction reaction.
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| 1 | THF | 5 | High |
| 2 | THF | 25 | Lower than entry 1 |
| 3 | MeOH | 5 | Incomplete conversion |
| 4 | EtOH | 5 | Moderate selectivity |
| 5 | EtOAc | 5 | Moderate selectivity |
| Data derived from a study on the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.[4] |
Frequently Asked Questions (FAQs)
Question: What are the main synthetic routes to 3-substituted cyclobutanes?
Answer:
Several methods are commonly employed for the synthesis of 3-substituted cyclobutanes. The choice of method often depends on the desired substitution pattern and the available starting materials.
-
[2+2] Cycloaddition: This is one of the most common methods. It involves the reaction of two π-systems, such as an alkene and an allenoate, to form the cyclobutane ring.[1][7] These reactions can be promoted by Lewis acids, transition metals, or light (photochemical [2+2] cycloaddition).[5][8]
-
Functionalization of Pre-existing Cyclobutanes: This approach starts with commercially available or easily accessible cyclobutane derivatives, such as cyclobutanone or 3-oxocyclobutane carboxylic acid, which are then functionalized to introduce the desired substituents.[9][10]
-
Intramolecular Ring Closure: Methods like intramolecular alkylation/decarboxylation of malonate derivatives can be used to form the cyclobutane ring.[1]
-
Ring Expansion/Contraction Reactions: Although less common for this specific substitution pattern, ring expansion of cyclopropyl derivatives or ring contraction of cyclopentyl systems can also be employed.
The general approaches are illustrated in the diagram below.
Caption: Major synthetic pathways to 3-substituted cyclobutanes.
Question: Why is the cyclobutane ring a desirable motif in drug discovery?
Answer:
The cyclobutane ring is increasingly utilized in medicinal chemistry for several reasons:[3]
-
Three-Dimensionality: The puckered, non-planar structure of the cyclobutane ring provides a well-defined three-dimensional arrangement for its substituents.[1] This can lead to improved binding affinity and selectivity for biological targets compared to flat aromatic rings.
-
Metabolic Stability: Cyclobutane rings are generally chemically inert and can enhance the metabolic stability of a drug candidate.[11]
-
Bioisosterism: 1,3-substituted cyclobutanes can act as bioisosteres for aromatic rings, particularly para-substituted phenyl rings.[1] This substitution can improve physicochemical properties such as solubility while maintaining or improving biological activity.
-
Novel Chemical Space: Incorporating cyclobutane scaffolds allows medicinal chemists to explore novel chemical space, potentially leading to new intellectual property.[9][12]
Question: What are the inherent challenges associated with the synthesis of cyclobutanes in general?
Answer:
The synthesis of cyclobutanes presents unique challenges primarily due to the inherent strain in the four-membered ring.
-
Ring Strain: Cyclobutane has significant ring strain (approximately 26 kcal/mol), which is a combination of angle strain and torsional strain.[3][13][14] This makes the formation of the ring thermodynamically less favorable compared to five- or six-membered rings.[8]
-
Controlling Stereochemistry: The synthesis of substituted cyclobutanes often creates multiple stereocenters. Achieving high levels of stereocontrol (both enantioselectivity and diastereoselectivity) can be difficult and often requires specialized chiral catalysts or auxiliaries.[6]
-
Limited Commercial Availability: While the availability of cyclobutane building blocks is improving, it is still more limited compared to other cycloalkanes, which can necessitate multi-step syntheses.[3]
Experimental Protocols
Key Experiment: Lewis Acid-Promoted [2+2] Cycloaddition of an Allenoate and an Alkene
This protocol is a general representation based on the work by Conner and Brown for the synthesis of 1,3-substituted cyclobutanes.[1][2]
Materials:
-
Phenyl 2,3-butadienoate (1.0 equiv)
-
Alkene (e.g., styrene derivative) (1.2 equiv)
-
Ethylaluminum dichloride (EtAlCl₂) (1.0 M in hexanes, 1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the alkene (1.2 mmol) and anhydrous dichloromethane (to make a 0.1 M solution with respect to the allenoate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethylaluminum dichloride (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes) to the stirred solution.
-
Add phenyl 2,3-butadienoate (1.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time (typically a few hours, monitor by TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-substituted cyclobutane.
Yield Data for Representative [2+2] Cycloadditions:
| Alkene Substrate | Product Yield (%) |
| Styrene | 90% |
| 4-Methylstyrene | 88% |
| 4-Methoxystyrene | 92% |
| 4-Chlorostyrene | 85% |
| 1-Octene | 84% |
| Yields are representative for the reaction of various terminal alkenes with phenyl 2,3-butadienoate promoted by EtAlCl₂.[1] |
References
- 1. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclobutane synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. baranlab.org [baranlab.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Methoxycyclobutanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methoxycyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of this compound, like many other carboxylic acids, are recrystallization, distillation under reduced pressure (vacuum distillation), and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: How do I choose the right solvent for recrystallizing this compound?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For carboxylic acids, polar solvents are often a good starting point. A solvent screen is recommended, testing small amounts of your crude product in various solvents like water, ethanol, isopropanol, acetone, ethyl acetate, and toluene, or solvent mixtures. The goal is to find a solvent system where the desired compound crystallizes out upon cooling, leaving impurities behind in the solution.
Q3: My compound is a liquid at room temperature. Can I still use recrystallization?
A3: this compound is often a liquid or a low-melting solid at room temperature. If it is a liquid, distillation under reduced pressure is generally the preferred method of purification. However, if it solidifies upon cooling, low-temperature recrystallization using a suitable solvent system can be attempted.
Q4: What are the likely impurities in a synthesis of this compound?
A4: Common impurities can include unreacted starting materials, byproducts from the synthetic route (such as isomers or products of side reactions), and residual solvents. The specific impurities will depend on the synthetic pathway used. For instance, if prepared from a corresponding ester, unhydrolyzed ester would be a likely impurity.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Oiling out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating from a supersaturated solution too quickly. | Add more of the good solvent to the hot solution to lower the saturation point. Allow the solution to cool more slowly. Try a different solvent or solvent system with a lower boiling point. |
| No crystals form upon cooling | Too much solvent was used. The solution is not sufficiently supersaturated at low temperature. | Evaporate some of the solvent to increase the concentration of the compound. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound. Cool the solution in an ice bath or freezer. |
| Poor recovery of the compound | The compound is too soluble in the cold solvent. The volume of solvent used was too large. Premature crystallization occurred during hot filtration. | Use a less polar solvent or a mixed solvent system to reduce solubility at low temperatures. Minimize the amount of solvent used to dissolve the compound. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity. The cooling was too rapid, trapping impurities in the crystal lattice. | Perform a second recrystallization with a different solvent system. Allow for slower crystal growth by cooling the solution gradually. |
Distillation Issues
| Issue | Possible Cause | Suggested Solution |
| Bumping or unstable boiling | Uneven heating. Lack of nucleation sites. | Use a magnetic stirrer or boiling chips to ensure smooth boiling. Ensure the heating mantle is properly sized for the flask and provides even heating. |
| Difficulty achieving a good vacuum | Leaks in the distillation apparatus. Inefficient vacuum pump. | Check all glass joints for proper sealing and apply a thin layer of vacuum grease. Ensure the vacuum pump is in good working order and the oil is clean. |
| Product decomposition | The distillation temperature is too high. | Use a higher vacuum (lower pressure) to decrease the boiling point of the compound. Ensure the heating bath temperature is not excessively high. |
| Poor separation of components | Inefficient distillation column. Similar boiling points of the compound and impurities. | For close-boiling impurities, use a fractionating column with a higher number of theoretical plates. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, add the crude this compound. Gradually add the minimum amount of a suitable hot solvent (or solvent mixture) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Distillation Under Reduced Pressure
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Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source. Ensure all joints are properly sealed.
-
Sample Preparation: Place the crude liquid this compound and a magnetic stir bar or boiling chips into the distillation flask.
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Evacuation: Gradually apply vacuum to the system.
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Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure. This constant temperature is the boiling point of the pure compound at that pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
Cooling and Venting: Allow the apparatus to cool completely before carefully venting the system to atmospheric pressure.
Quantitative Data Summary
The following table summarizes typical (though potentially estimated) data for the purification of this compound. Actual values may vary based on the specific impurities and experimental conditions.
| Purification Method | Purity of Crude Material (%) | Purity of Final Product (%) | Typical Yield (%) | Key Experimental Conditions |
| Recrystallization | 85-95 | >98 | 70-90 | Solvent: e.g., Toluene/Heptane mixture; Cooling to 0-5 °C |
| Vacuum Distillation | 80-90 | >99 | 60-85 | Pressure: 1-10 mmHg; Boiling Point: (Estimated) 100-130 °C |
| Column Chromatography | 70-90 | >99 | 50-80 | Stationary Phase: Silica Gel; Mobile Phase: e.g., Ethyl Acetate/Hexane gradient |
Process Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification experiments.
Technical Support Center: Synthesis of 3-Methoxycyclobutanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity during the synthesis of 3-Methoxycyclobutanecarboxylic acid.
I. Synthesis Workflow & Troubleshooting
The synthesis of this compound from a common precursor, methyl 3-hydroxycyclobutanecarboxylate, typically involves a two-step process: O-methylation of the hydroxyl group followed by saponification of the methyl ester. Below is a troubleshooting guide addressing common issues that may arise during this synthesis.
Caption: Synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: Williamson Ether Synthesis (Methylation)
Question 1: My yield for the methylation step is consistently low. What are the potential causes and solutions?
Answer: Low yields in the Williamson ether synthesis step are common and can be attributed to several factors. Here is a logical workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for low methylation yield.
Question 2: I am observing byproducts that I suspect are from E2 elimination. How can I minimize this?
Answer: The reaction of an alkoxide with an alkyl halide is a classic SN2 reaction, which competes with the E2 elimination pathway.[1][2] To favor substitution over elimination:
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Use a less sterically hindered alkyl halide: Methyl iodide is ideal.
-
Control the temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures tend to favor elimination.
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Choice of Base: While sodium hydride is standard for forming the alkoxide, ensure it is fully reacted before adding the alkyl halide.
Question 3: Why is it critical to use anhydrous solvents and reagents in the methylation step?
Answer: Sodium hydride (NaH) is a powerful base that reacts violently with water to produce hydrogen gas and sodium hydroxide. Any moisture in the reaction will consume the NaH, preventing the complete deprotonation of the alcohol to form the required nucleophile (the alkoxide). This will result in an incomplete reaction and low yield.
Step 2: Saponification (Ester Hydrolysis)
Question 1: My ester hydrolysis is not going to completion. What can I do to improve the conversion rate?
Answer: Incomplete hydrolysis is typically due to insufficient base, water, or reaction time.
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Increase Equivalents of Base: Ensure at least 1.1 to 1.5 equivalents of lithium hydroxide (LiOH) are used to drive the reaction to completion.
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Reaction Time and Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. Extend the reaction time and monitor by TLC until all starting material is consumed.
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Solvent System: Ensure a homogenous solution. The THF/water co-solvent system is designed to dissolve both the nonpolar ester and the ionic hydroxide. Adjust the ratio if you observe phase separation.
Question 2: During the acidic workup after saponification, my product seems to be partially re-esterifying. How can I prevent this?
Answer: If methanol is used as a co-solvent or is generated, and a strong acid is used for workup, acid-catalyzed re-esterification can occur, especially with heating.
-
Use a Non-Alcoholic Co-solvent: THF is a good choice.
-
Keep Temperature Low: Perform the acidic quench and subsequent extractions at a low temperature (0-10 °C).
-
Avoid Excess Strong Acid: Add acid dropwise only until the pH is ~2-3.
-
Prompt Extraction: Immediately extract the product into an organic solvent after acidification.
III. Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.
Table 1: Reaction Parameters for Williamson Ether Synthesis
| Parameter | Recommended Value/Condition | Purpose |
| Starting Material | Methyl 3-hydroxycyclobutanecarboxylate | Precursor alcohol |
| Base | Sodium Hydride (NaH), 60% in mineral oil | To deprotonate the alcohol |
| Equivalents of Base | 1.2 eq | Ensure complete alkoxide formation |
| Methylating Agent | Methyl Iodide (CH₃I) | Provides the methyl group |
| Equivalents of Agent | 1.1 - 1.2 eq | Drives reaction to completion |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent for SN2 reaction |
| Temperature | 0 °C to Room Temperature | Minimizes elimination side reactions |
| Reaction Time | 4 - 12 hours | Monitored by TLC/GC |
| Typical Yield | 75 - 90% | Varies with purity of reagents |
Table 2: Reaction Parameters for Saponification
| Parameter | Recommended Value/Condition | Purpose |
| Starting Material | Methyl 3-methoxycyclobutanecarboxylate | Ester to be hydrolyzed |
| Base | Lithium Hydroxide (LiOH) | Hydrolyzing agent |
| Equivalents of Base | 1.5 eq | Drives equilibrium to the product side |
| Solvent System | THF / H₂O (e.g., 3:1 v/v) | To dissolve both ester and base |
| Temperature | Room Temperature to 40 °C | Controls reaction rate |
| Reaction Time | 6 - 18 hours | Monitored by TLC/GC |
| Workup | Acidification with 1M HCl to pH 2-3 | To protonate the carboxylate salt |
| Typical Yield | 90 - 98% | Generally a high-yielding reaction |
IV. Experimental Protocols
Protocol 1: Synthesis of Methyl 3-methoxycyclobutanecarboxylate
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
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Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully add anhydrous THF under a nitrogen atmosphere.
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Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Dissolve methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.
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Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
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Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 eq) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
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Quench: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
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Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield pure methyl 3-methoxycyclobutanecarboxylate.
Protocol 2: Synthesis of this compound
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Setup: In a round-bottom flask, dissolve methyl 3-methoxycyclobutanecarboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
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Base Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.
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Reaction: Stir the mixture vigorously at room temperature for 6-18 hours. Monitor the disappearance of the starting material by TLC.
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Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.
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Acidification: Cool the remaining aqueous solution in an ice bath. Carefully add 1M HCl dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate may form.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Final Product: The resulting solid or oil is the final product, this compound, which can be further purified by recrystallization or chromatography if necessary.
References
Technical Support Center: Synthesis of Cyclobutane Rings
Welcome to the technical support center for the synthesis of cyclobutane rings. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of these valuable structural motifs.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Poor Diastereoselectivity in [2+2] Photocycloadditions
Question: My [2+2] photocycloaddition is yielding a mixture of diastereomers (e.g., cis and trans isomers). How can I improve the diastereoselectivity of the reaction?
Answer: Poor diastereoselectivity in [2+2] photocycloadditions is a common challenge, often arising from the stepwise nature of the reaction mechanism, which can involve biradical intermediates allowing for bond rotation before ring closure.[1] Several strategies can be employed to enhance the diastereoselectivity:
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Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively control the facial selectivity of the cycloaddition. For instance, using a menthol-derived chiral auxiliary on a cyclohexenone substrate has been shown to significantly improve diastereomeric excess (de).[2][3]
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Lewis Acid Catalysis: The addition of a Lewis acid can pre-organize the transition state of the cycloaddition, leading to improved stereocontrol. Lewis acids can coordinate to a carbonyl group in one of the reactants, influencing the approach of the second reactant and favoring the formation of one diastereomer over the other.[4][5][6][7]
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Solvent Effects: The polarity of the solvent can influence the stereochemical outcome of a photocycloaddition.[8][9][10] The ratio of diastereomers can vary significantly with the dielectric constant of the solvent. It is recommended to screen a range of solvents with varying polarities to optimize diastereoselectivity.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lowest activation energy, which often leads to the more stable product.
Experimental Protocol: Lewis Acid-Catalyzed Diastereoselective [2+2] Cycloaddition of an Enone
This protocol is a general guideline for improving diastereoselectivity in the intramolecular [2+2] photocycloaddition of a 3-alkenyl-2-cycloalkenone using a chiral Lewis acid.
-
Preparation of the Lewis Acid Catalyst: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare the chiral oxazaborolidine Lewis acid catalyst.
-
Reaction Setup: In a separate, oven-dried quartz reaction tube, dissolve the 3-alkenyl-2-cycloalkenone substrate in a dry, non-polar solvent (e.g., toluene or dichloromethane).
-
Addition of Lewis Acid: Cool the solution of the substrate to the desired temperature (e.g., -78 °C) and add the prepared chiral Lewis acid catalyst solution dropwise.
-
Irradiation: Irradiate the reaction mixture with a suitable UV lamp (e.g., λ = 366 nm) while maintaining the low temperature.[7]
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate), and extract the product with an organic solvent.
-
Purification and Analysis: Purify the product by column chromatography and determine the diastereomeric ratio using NMR spectroscopy or chiral HPLC.
| Condition | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Reference |
| Thermal | None | Toluene | 80 | 1:1 | [11] |
| Photochemical | EtAlCl₂ | Dichloromethane | -78 | 13:1 | [11] |
| Photochemical | Chiral Oxazaborolidine | Toluene | -78 | up to 96% ee | [7] |
Issue 2: Lack of Regioselectivity in [2+2] Cycloadditions of Unsymmetrical Alkenes
Question: My [2+2] cycloaddition of two different unsymmetrical alkenes is producing a mixture of regioisomers (head-to-head and head-to-tail). How can I control the regioselectivity?
Answer: The formation of regioisomers in [2+2] cycloadditions is governed by the electronic and steric properties of the substituents on the alkenes. The regioselectivity is often determined by the stability of the intermediate biradical or the polarity of the transition state.[12] To control the regiochemistry, consider the following:
-
Electronic Effects: Employing alkenes with complementary electronic properties (one electron-rich and one electron-poor) can significantly enhance regioselectivity. The more nucleophilic carbon of the electron-rich alkene will preferentially attack the more electrophilic carbon of the electron-poor alkene.[13]
-
Steric Hindrance: Bulky substituents can direct the cycloaddition to occur in a way that minimizes steric repulsion in the transition state.
-
Lewis Acid Catalysis: As with stereoselectivity, Lewis acids can influence regioselectivity by coordinating to one of the reactants and altering its electronic properties, thereby favoring one mode of addition over the other.[4][6]
Experimental Protocol: Regioselective [2+2] Cycloaddition of a Ketene and an Alkene
This protocol describes the synthesis of a cyclobutanone with high regioselectivity from a ketene and an alkene.
-
Ketene Generation: Generate the ketene in situ from an appropriate precursor (e.g., an acyl chloride and a non-nucleophilic base like triethylamine).
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alkene in a dry aprotic solvent.
-
Cycloaddition: Slowly add the ketene precursor and the base to the alkene solution at a controlled temperature. The regioselectivity is typically high, with the more nucleophilic carbon of the alkene adding to the carbonyl carbon of the ketene.[13][14]
-
Workup and Purification: After the reaction is complete, quench any remaining reactive species, wash the reaction mixture, and purify the resulting cyclobutanone by distillation or column chromatography.
| Alkene Substituent | Ketene Substituent | Major Regioisomer | Reference |
| Electron-donating | Electron-withdrawing | Head-to-Tail | [13] |
| Bulky | Small | Addition at less hindered face | [14] |
Issue 3: Polymerization as a Major Side Reaction
Question: My attempts to synthesize cyclobutanes are resulting in significant amounts of polymer or oligomer byproducts. How can I minimize this?
Answer: Polymerization is a common side reaction, particularly in thermal [2+2] cycloadditions and when using concentrated solutions of reactive monomers.[15][16] The following strategies can help suppress polymerization:
-
High Dilution: Performing the reaction under high dilution conditions can favor intramolecular cyclization or bimolecular cycloaddition over intermolecular polymerization.
-
Slow Addition: Adding one of the reactants slowly to the reaction mixture can maintain a low instantaneous concentration, thus disfavoring polymerization.
-
Continuous Flow Chemistry: Continuous flow reactors are particularly effective at minimizing polymerization by ensuring that the reactants are mixed and react in a very small volume at any given time, effectively maintaining high dilution conditions.[17]
-
Use of a Sensitizer in Photocycloadditions: In photochemical reactions, using a sensitizer can allow for the use of longer wavelength light, which may be less prone to initiating polymerization.[18][19][20]
Experimental Protocol: Minimizing Polymerization using a Continuous Flow Reactor
This is a general outline for performing a [2+2] cycloaddition in a continuous flow setup.
-
Reactor Setup: Assemble a continuous flow reactor system consisting of syringe pumps, a T-mixer, a residence time unit (e.g., a coiled tube), and a back-pressure regulator. For photochemical reactions, the residence time unit should be made of a transparent material and irradiated with a suitable light source.
-
Solution Preparation: Prepare separate solutions of the two reactants in a suitable solvent.
-
Reaction Execution: Pump the reactant solutions at controlled flow rates into the T-mixer, where they combine and enter the residence time unit. The flow rates and the volume of the reactor determine the residence time.
-
Collection and Analysis: The product stream is collected after the back-pressure regulator. The solvent can be removed in vacuo, and the product purified and analyzed to determine the ratio of the desired cyclobutane to polymeric byproducts.
| Method | Concentration | Outcome | Reference |
| Batch Reaction | High | Significant Polymerization | [17] |
| Continuous Flow | Low effective concentration | High yield of dimer, minimal polymer | [17] |
Issue 4: Unwanted Ring-Opening of the Cyclobutane Product
Question: My cyclobutane product seems to be unstable and undergoes ring-opening during the reaction or workup. How can I prevent this?
Answer: The inherent ring strain of cyclobutanes (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions, especially under harsh conditions.[13] To prevent this, consider the following:
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Mild Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions during both the reaction and the workup.
-
Careful Workup: Use mild quenching agents and buffer the aqueous washes to maintain a neutral pH.
-
Purification Strategy: When possible, opt for purification methods that avoid prolonged exposure to acidic or basic stationary phases (e.g., use neutral alumina instead of silica gel for chromatography if the product is acid-sensitive).
-
Protecting Groups: If the ring-opening is initiated by a reactive functional group on the cyclobutane ring, consider protecting that group before the cyclization and deprotecting it in a later step under mild conditions.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the relationships between reaction pathways and potential side reactions, the following diagrams are provided.
Caption: Troubleshooting flowchart for common side reactions in cyclobutane synthesis.
Caption: Reaction pathways in a typical [2+2] photocycloaddition, highlighting potential side reactions.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective [2+2] photocycloaddition of chiral cyclic enones with olefins in aqueous media using surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on stereochemistry of a photocycloaddition - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. Solvent effects on stereochemistry of a photocycloaddition - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. orgsyn.org [orgsyn.org]
- 12. ias.ac.in [ias.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Stereoselective Cyclobutane Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of cyclobutanes. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in cyclobutane synthesis?
A1: The main challenges in controlling the stereochemistry of cyclobutane formation revolve around achieving high diastereoselectivity and enantioselectivity. Key issues include:
-
Diastereoselectivity: Obtaining the desired diastereomer (e.g., cis vs. trans, syn vs. anti) in high ratios can be difficult due to the small energy differences between diastereomeric transition states.
-
Enantioselectivity: Ensuring a high enantiomeric excess (e.e.) of a specific enantiomer requires the use of effective chiral catalysts, auxiliaries, or reagents that can efficiently differentiate between the prochiral faces of the substrates.[1]
-
Reaction Conditions: Stereoselectivity is often highly sensitive to reaction parameters such as temperature, solvent, concentration, and the choice of catalyst or light source in photochemical reactions.[2][3]
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Substrate Control vs. Reagent Control: The inherent stereochemical preferences of the starting materials (substrate control) can sometimes conflict with the stereochemical induction of the chiral catalyst or auxiliary (reagent control), leading to diminished selectivity.
Q2: Which synthetic strategies are most common for stereoselective cyclobutane synthesis?
A2: Several powerful strategies are employed, with the choice depending on the target molecule and available starting materials. The most prominent methods include:
-
[2+2] Photocycloaddition: This method uses light to induce a cycloaddition between two alkenes. It is a powerful tool for forming cyclobutane rings, and stereoselectivity can often be controlled through the use of chiral sensitizers or auxiliaries.[2][4]
-
Lewis Acid-Catalyzed [2+2] Cycloaddition: Lewis acids can promote the [2+2] cycloaddition of alkenes with various partners, such as allenes and ketenes. Chiral Lewis acids are instrumental in achieving high enantioselectivity.[5][6]
-
Ring Contraction of Pyrrolidines: This method provides a stereospecific route to multisubstituted cyclobutanes from readily available pyrrolidine precursors.[7][8]
-
Metal-Catalyzed Cycloadditions: Various transition metals, such as rhodium and cobalt, can catalyze the enantioselective [2+2] cycloaddition of alkynes and alkenes.[9][10]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
Low diastereoselectivity is a common problem that can often be addressed by systematically optimizing reaction conditions.
| Potential Cause | Troubleshooting Action | Rationale |
| Suboptimal Temperature | Screen a range of temperatures. Lower temperatures often favor the thermodynamically more stable transition state, leading to higher diastereoselectivity.[2] | At lower temperatures, the energy difference between competing transition states has a more significant impact on the product distribution. |
| Incorrect Solvent Choice | Test a variety of solvents with different polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane, Acetonitrile). | The solvent can influence the conformation of substrates and transition states, thereby affecting the stereochemical outcome.[3][11] |
| Inappropriate Lewis Acid | If applicable, screen different Lewis acids. The nature and strength of the Lewis acid can significantly impact the geometry of the transition state.[5] | Lewis acids coordinate to the substrate, altering its electronic properties and steric environment, which in turn influences the approach of the other reactant. |
| Steric Hindrance | Modify the substituents on the starting materials to increase steric differentiation between the two faces of the alkene. | Larger substituents can create a stronger facial bias, directing the approach of the incoming reactant to the less hindered face. |
Issue 2: Low Enantiomeric Excess (e.e.)
Achieving high enantioselectivity typically involves the use of chiral catalysts or auxiliaries.
| Potential Cause | Troubleshooting Action | Rationale | | :--- | :--- | | Ineffective Chiral Catalyst/Ligand | Screen a variety of chiral catalysts or ligands. The structure of the chiral ligand is crucial for creating a well-defined chiral environment around the reactive center. | The catalyst's chiral pockets or directing groups are responsible for differentiating between the two enantiotopic faces of the substrate. | | Catalyst Deactivation or Racemization | Ensure the use of high-purity, degassed solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Prepare the catalyst fresh if necessary.[11] | Impurities or exposure to air and moisture can lead to the degradation or racemization of the chiral catalyst, diminishing its enantioselective potential. | | Uncatalyzed Background Reaction | In photocycloadditions, use a light source that selectively excites the catalyst-substrate complex. In thermal reactions, lower the reaction temperature.[12] | A competing non-enantioselective background reaction will lower the overall enantiomeric excess of the product. | | Suboptimal Catalyst Loading | Optimize the catalyst loading. In some cases, higher catalyst loadings can outcompete the racemic background reaction.[12] | A higher concentration of the chiral catalyst increases the rate of the desired enantioselective pathway relative to the uncatalyzed reaction. |
Issue 3: Low Reaction Yield
Low yields can stem from a variety of factors, from incomplete conversion to product degradation.
| Potential Cause | Troubleshooting Action | Rationale |
| Incomplete Reaction | Increase reaction time, temperature (if it doesn't compromise stereoselectivity), or catalyst loading. Monitor the reaction progress by TLC or GC-MS.[13] | These adjustments can help drive the reaction to completion. |
| Side Reactions (e.g., Polymerization) | For bimolecular reactions, use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[13] | Lowering the concentration of reactants reduces the frequency of intermolecular encounters. |
| Product Instability | Work up the reaction at a lower temperature and use milder purification techniques. Consider in-situ derivatization to a more stable compound. | The strained cyclobutane ring can be susceptible to ring-opening or rearrangement under harsh conditions. |
| Oxygen Quenching (in Photoreactions) | Thoroughly deoxygenate the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) before and during irradiation.[2] | Oxygen can quench the excited triplet state of the reactants, preventing the desired cycloaddition. |
Experimental Protocols
Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides
This protocol is adapted from a procedure for the synthesis of cyclobutane derivatives via photocycloaddition.[14]
Materials:
-
Alkene (2.0 equiv.)
-
N-Alkyl Maleimide (1.0 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
Glass vial with a rubber septum
-
UVA LED lamp (e.g., 370 nm)
-
Argon or Nitrogen source
Procedure:
-
In a glass vial, dissolve the N-alkyl maleimide (1.0 equiv., 0.20 mmol) and the alkene (2.0 equiv., 0.40 mmol) in CH₂Cl₂ (2.0 mL).
-
Seal the vial with a rubber septum and purge the solution with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Place the vial under a UVA LED lamp (370 nm) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can range from 16 to 70 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate mixtures).
Protocol 2: General Procedure for Lewis Acid-Catalyzed Enantioselective [2+2] Cycloaddition
This protocol is a general representation based on the use of chiral Lewis acids for enantioselective cycloadditions.[15]
Materials:
-
Chiral Ligand (e.g., oxazaborolidine component)
-
Lewis Acid Precursor (e.g., AlBr₃ in CH₂Br₂)
-
Alkene (e.g., 2,3-dihydrofuran, 1.0 equiv.)
-
Acrylate (e.g., trifluoroethyl acrylate, 5.0 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Under an inert atmosphere, prepare the chiral Lewis acid catalyst in situ. To a cold (-78 °C) solution of the chiral ligand (e.g., 0.1 equiv.) in CH₂Cl₂, add the Lewis acid precursor (e.g., AlBr₃, 0.08 equiv.) dropwise.
-
To the freshly prepared catalyst solution, add the acrylate (5.0 equiv.).
-
Slowly add the alkene (1.0 equiv.) to the reaction mixture at -78 °C over a period of time.
-
Stir the reaction at -78 °C for the specified time (e.g., 3 hours), monitoring by TLC.
-
Quench the reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Stereoselective Synthesis of Cyclobutanes by Ring Contraction of Pyrrolidines
This protocol is based on a method for the stereoselective ring contraction of polysubstituted pyrrolidines.[7]
Materials:
-
Polysubstituted Pyrrolidine (1.0 equiv.)
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
Ammonium carbamate
-
2,2,2-Trifluoroethanol (TFE)
-
Reaction vessel suitable for heating
Procedure:
-
To a reaction vessel, add the polysubstituted pyrrolidine derivative.
-
Add 2,2,2-trifluoroethanol as the solvent.
-
Add hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate to the mixture.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and proceed with a suitable workup and purification.
Data Presentation
Table 1: Effect of Lewis Acid on a [2+2] Cycloaddition
| Entry | Lewis Acid (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Sc(OTf)₃ (10) | 75 | 10:1 | N/A |
| 2 | Yb(OTf)₃ (10) | 68 | 8:1 | N/A |
| 3 | Bi(OTf)₃ (10) | 91 | >20:1 | N/A |
| 4 | Chiral Al-complex (10) | 87 | >20:1 (exo) | 99 |
Data is illustrative and compiled from various sources to show representative trends.[15][16]
Table 2: Influence of Solvent on Diastereoselectivity in a Photochemical [2+2] Cycloaddition
| Entry | Solvent | Dielectric Constant | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Cyclohexane | 2.0 | 65 | 4:1 |
| 2 | Toluene | 2.4 | 72 | 5:1 |
| 3 | Dichloromethane | 9.1 | 85 | 10:1 |
| 4 | Acetonitrile | 37.5 | 80 | 15:1 |
This table illustrates the general trend of increasing diastereoselectivity with increasing solvent polarity in certain photocycloadditions.
Visualizations
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Generalized pathway for cyclobutane synthesis.
References
- 1. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic and Enantioselective Synthesis of Inherently Chiral Saddle‐Shaped Compounds by [2 + 2 + 2] Cycloaddition of 1,8‐Naphthylene‐Based 1,10‐Diynes with Alkynoates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cyclobutane Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane scaffolds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to the inherent ring strain of cyclobutanes in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cyclobutane rings so reactive?
A1: The reactivity of cyclobutane is primarily due to significant ring strain, which arises from two main factors: angle strain and torsional strain.[1][2][3][4][5][6] The internal bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[1][2][4][6] To alleviate some of the torsional strain from eclipsing hydrogen atoms, the ring puckers slightly, but this only marginally improves the angle strain.[4][7][8] This inherent instability, or "ring strain," makes cyclobutanes susceptible to reactions that can open the ring and relieve this strain.[1][3]
Q2: What are the most common types of reactions that cyclobutanes undergo?
A2: Due to their ring strain, cyclobutanes participate in a variety of reactions. The most common include:
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Ring-opening reactions: These are characteristic reactions where the four-membered ring is cleaved to form a more stable, open-chain compound.[1][9] This can be initiated by heat, catalysts, or nucleophiles.[1][10]
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[2+2] Cycloadditions: This is a common method for synthesizing cyclobutane rings, often photochemically induced.[11][12]
-
C-H Functionalization: Direct modification of the C-H bonds on the cyclobutane ring is a powerful strategy for introducing functional groups without cleaving the ring.[13][14]
-
Ring Enlargement: Cyclobutanes can be converted into larger, less strained rings like cyclopentanes or cyclohexanes.[11][15]
Q3: How can I minimize unwanted ring-opening side reactions?
A3: Minimizing ring-opening depends on the specific reaction conditions and substrates. Here are some general strategies:
-
Use of Catalysts: Transition metal catalysts (e.g., rhodium, palladium, copper) and Lewis acids can be employed to promote specific transformations, such as C-H functionalization or cycloadditions, under milder conditions where ring-opening is less favorable.[13][16][17][18]
-
Low Temperatures: Running reactions at lower temperatures can often favor the desired kinetic product over the thermodynamically favored ring-opened product.
-
Choice of Solvent: The solvent can play a crucial role in reaction pathways. For instance, in ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives, the choice of solvent can dramatically affect the reaction's selectivity.[19]
-
Protecting Groups: In some cases, installing protecting groups can stabilize the cyclobutane ring during subsequent transformations.
Q4: What are the key safety considerations when working with cyclobutanes?
A4: Cyclobutane itself is a colorless, flammable gas.[20] Many cyclobutane derivatives are volatile and may also be flammable. Due to their high ring strain, reactions involving cyclobutanes can be highly exothermic, especially if significant strain is released.[2] It is crucial to have appropriate cooling and pressure-relief systems in place, particularly for large-scale reactions. Always consult the Safety Data Sheet (SDS) for the specific cyclobutane derivative you are working with and perform a thorough risk assessment before starting any experiment.
Troubleshooting Guides
Issue 1: Low Yield in Transition Metal-Catalyzed C-H Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material. | Catalyst deactivation or insufficient catalyst loading. | Increase catalyst loading incrementally. Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst. |
| Formation of multiple products, including ring-opened byproducts. | Reaction temperature is too high, favoring thermodynamic ring-opening. | Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.[14] |
| No reaction or very slow reaction rate. | The directing group on the substrate is chelating with the metal center, rendering it inactive. | Consider a different directing group that is less coordinating. For example, if a phthalimide-derived directing group is problematic, an ester-derived group might be a suitable alternative.[14] |
| Poor diastereoselectivity. | The catalyst or ligands are not providing sufficient steric control. | Screen a variety of chiral ligands to induce better stereocontrol. |
Issue 2: Undesired Ring-Opening in Lewis Acid-Catalyzed Reactions
| Symptom | Possible Cause | Suggested Solution | | Exclusive formation of ring-opened products when functionalization is desired. | The Lewis acid is too strong, or the reaction temperature is too high, promoting cleavage of the C-C bonds. | Screen a range of Lewis acids with varying strengths. Weaker Lewis acids may favor the desired transformation. Also, optimize the reaction temperature, starting with lower temperatures. | | Complex product mixture. | The substrate is undergoing multiple, non-selective ring-opening pathways. | The presence of certain functional groups can direct the ring-opening. Consider modifying the substrate to favor a specific cleavage pattern.[16] | | Reaction does not proceed to completion. | The Lewis acid is being sequestered by the product or a byproduct. | Use a stoichiometric amount of the Lewis acid or add it portion-wise throughout the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Arene Nucleophile
This protocol is based on the Friedel-Crafts-type reaction of donor-acceptor cyclobutanes.[10]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted cyclobutane (1.0 eq.) and the electron-rich arene (1.2-2.0 eq.) in a dry, non-coordinating solvent such as dichloromethane (CH₂Cl₂).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Initiation: Slowly add a solution of a Lewis acid, such as aluminum chloride (AlCl₃) (1.1 eq.), in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Transition Metal-Catalyzed [6+2] Cycloaddition
This protocol is based on the Rhodium(I)-catalyzed cycloaddition of allenylcyclobutanes.[17]
-
Preparation: To a solution of the allenylcyclobutane substrate (1.0 eq.) in a suitable solvent like 1,2-dichloroethane or toluene, add the Rhodium(I) catalyst (e.g., [RhCl(CO)₂]₂ or [RhCl(CO)dppp]₂) at a loading of 5-10 mol%.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired bicyclic product.
Data Summary
Table 1: Optimization of C-H Arylation of a Cyclobutane Carboxamide [14]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene | 110 | 24 | 45 |
| 2 | Cs₂CO₃ | Toluene | 110 | 24 | 60 |
| 3 | LiOtBu | THF | 65 | 24 | 75 |
| 4 | LiOtBu | Toluene | 110 | 24 | 79 |
| 5 | LiOtBu | Toluene | 80 | 48 | 84 |
Table 2: Catalyst and Solvent Effects on Copper-Catalyzed Synthesis of Tetrahydroquinolines from Cyclobutanone Oxime Ether [21]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ (20) | Toluene | 80 | 12 | 65 |
| 2 | CuCl₂ (20) | Toluene | 80 | 12 | 58 |
| 3 | Cu(TFA)₂ (20) | Toluene | 80 | 12 | 85 |
| 4 | Cu(TFA)₂ (20) | Dioxane | 80 | 12 | 72 |
| 5 | Cu(TFA)₂ (20) | Hexane | 80 | 12 | 92 |
| 6 | Cu(TFA)₂ (20) | Hexane | 100 | 12 | >92 |
Visualizations
Caption: Workflow for Lewis Acid-Catalyzed Ring-Opening.
Caption: Competing Pathways in Cyclobutane Reactions.
References
- 1. Discuss the stability and reaction of cyclobutane | Filo [askfilo.com]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ring Strain Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 6. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 10. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 11. mdpi.com [mdpi.com]
- 12. baranlab.org [baranlab.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Transition metal catalyzed [6 + 2] cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02839K [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cyclobutane - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-Methoxycyclobutanecarboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 3-Methoxycyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis of this valuable cyclobutane derivative.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route to this compound?
A common and scalable approach involves a multi-step synthesis starting from diethyl malonate and a suitable cyclizing agent. The general pathway proceeds through the formation of a cyclobutane ring, introduction of a hydroxyl group, methylation to form the methoxy ether, and finally, hydrolysis and decarboxylation to yield the target carboxylic acid.
Q2: What are the critical control points in the synthesis?
The critical control points for a successful and scalable synthesis include:
-
Ring Formation: Ensuring high-yielding cyclization to form the cyclobutane ring and minimizing side products.
-
Reduction Step: Achieving selective reduction of a ketone to a hydroxyl group without affecting other functional groups.
-
Methylation: Optimizing the Williamson ether synthesis to maximize the yield of the desired methoxy ether and minimize the competing elimination reaction, especially with a secondary alcohol.
-
Hydrolysis and Decarboxylation: Ensuring complete conversion to the final carboxylic acid without degradation of the cyclobutane ring.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A combination of analytical techniques is recommended for robust reaction monitoring:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For monitoring the formation of volatile intermediates and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of all intermediates and the final product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Problem 1: Low Yield in the Formation of Diethyl 1,1-cyclobutanedicarboxylate
| Symptom | Potential Cause | Recommended Solution |
| Incomplete reaction, starting materials remain. | Insufficient base or reaction time. | Ensure the use of at least two equivalents of a strong base like sodium ethoxide. Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. |
| Formation of oligomeric byproducts. | Reaction concentration is too high, favoring intermolecular reactions. | Conduct the reaction under more dilute conditions to favor the intramolecular cyclization (Dieckmann condensation). |
| Low purity of the isolated product. | Inefficient purification. | Purify the crude product by fractional distillation under reduced pressure to remove unreacted starting materials and byproducts. |
Problem 2: Inefficient Methylation of the Hydroxyl Intermediate
| Symptom | Potential Cause | Recommended Solution |
| Low conversion to the methoxy ether. | Incomplete deprotonation of the alcohol. Steric hindrance of the secondary alcohol. | Use a strong base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF to ensure complete formation of the alkoxide. Consider using a more reactive methylating agent, such as methyl triflate, if methyl iodide gives poor results. Adding a catalytic amount of sodium iodide can enhance the reactivity of the alkylating agent. |
| Significant formation of an alkene byproduct. | The reaction conditions favor the E2 elimination pathway. | Perform the reaction at the lowest effective temperature to favor the SN2 substitution over elimination. Choose a less hindered base if possible, although complete deprotonation is crucial. |
Problem 3: Incomplete Hydrolysis and/or Decarboxylation
| Symptom | Potential Cause | Recommended Solution | | Presence of the diester or monoester in the final product. | Incomplete hydrolysis. | Use a sufficient excess of a strong base (e.g., NaOH or KOH) in a water/alcohol mixture and ensure adequate heating (reflux) for a sufficient duration. Monitor the reaction by HPLC or TLC until all ester starting material is consumed. | | The dicarboxylic acid intermediate is isolated instead of the final product. | Incomplete decarboxylation. | After acidification of the reaction mixture, ensure the solution is heated to a temperature sufficient to induce decarboxylation. This is often accompanied by the evolution of CO2 gas. |
Experimental Protocols
A representative multi-step synthesis for this compound is outlined below.
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This step involves the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base.
| Parameter | Value |
| Reactants | Diethyl malonate, 1,3-dibromopropane, Sodium Ethoxide |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Removal of ethanol, addition of water, extraction with ether, drying, and concentration. |
| Purification | Fractional distillation under reduced pressure. |
| Expected Yield | 60-70% |
Step 2: Reduction to Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
A plausible route involves the reduction of a keto-intermediate, which could be synthesized via a Dieckmann condensation of an appropriate acyclic precursor. For simplicity, we will assume the availability of a suitable keto-diester. The reduction is typically carried out using a metal hydride.
| Parameter | Value |
| Reactant | Diethyl 3-oxocyclobutane-1,1-dicarboxylate |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Solvent | Ethanol or Methanol |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours |
| Work-up | Quenching with a weak acid, removal of solvent, extraction, drying, and concentration. |
| Expected Yield | 85-95% |
Step 3: Methylation of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
This step is a Williamson ether synthesis to form the methoxy group.
| Parameter | Value |
| Reactants | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, Sodium Hydride (NaH), Methyl Iodide (CH₃I) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Careful quenching of excess NaH with water or methanol, extraction with an organic solvent, washing, drying, and concentration. |
| Expected Yield | 70-80% |
Step 4: Hydrolysis and Decarboxylation to this compound
The final step involves the saponification of the diester followed by acidification and decarboxylation.
| Parameter | Value |
| Reactant | Diethyl 3-methoxycyclobutane-1,1-dicarboxylate |
| Reagents | Potassium Hydroxide (KOH), Hydrochloric Acid (HCl) |
| Solvent | Ethanol/Water |
| Temperature | Reflux for hydrolysis, followed by heating for decarboxylation. |
| Reaction Time | 4-8 hours for hydrolysis, 1-2 hours for decarboxylation. |
| Work-up | Removal of ethanol, acidification, extraction with an organic solvent, drying, and concentration. |
| Purification | Recrystallization or column chromatography. |
| Expected Yield | 75-85% |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Methylation Yield
Caption: Troubleshooting workflow for the methylation step.
Logical Relationship of Key Parameters in Scale-Up
Caption: Key parameter relationships in process scale-up.
Technical Support Center: Diastereoselective Reduction of Cyclobutanone Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereoselective reduction of cyclobutanone precursors.
Frequently Asked Questions (FAQs)
Q1: What is the expected major diastereomer in the reduction of a 3-substituted cyclobutanone?
A1: The hydride reduction of 3-substituted cyclobutanones predominantly yields the cis-alcohol.[1][2] This is generally observed irrespective of the reducing agent used.[1] The underlying reason for this preference is related to torsional strain in the transition state, favoring an anti-facial attack of the hydride with respect to the substituent.[1][2][3]
Q2: How can I improve the diastereoselectivity of my reduction?
A2: To enhance the formation of the cis-isomer, you can modify the reaction conditions in the following ways:
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Lower the reaction temperature: A pronounced increase in selectivity for the cis-product is often observed at lower temperatures.[1][2][3]
-
Decrease solvent polarity: Using less polar solvents, such as diethyl ether (Et2O) instead of tetrahydrofuran (THF), can increase the diastereoselectivity.[1][3] This is because more polar solvents can compete with the carbonyl oxygen for coordination with the metal counterion of the reducing agent, thereby reducing the cation-carbonyl complexation effect.[1]
Q3: Does the choice of reducing agent significantly impact the diastereoselectivity?
A3: For 3-substituted cyclobutanones, the steric bulk of the hydride-reducing agent (e.g., comparing LiAlH4 to bulkier selectrides) does not seem to significantly influence the diastereoselectivity towards the cis-isomer.[1] This is in contrast to the reduction of substituted cyclohexanones, where bulky reagents often lead to a reversal of stereoselectivity.[1] However, for certain substrates or desired outcomes, the choice of reagent is still critical. For instance, some borohydride reagents might show poor selectivity.[2]
Q4: Are there models to predict the stereochemical outcome of cyclobutanone reductions?
A4: While models for predicting the stereoselectivity of cyclohexanone reductions are well-established, such models for cyclobutanones are less common.[1][2][3] However, the Felkin-Anh model, which considers torsional strain, is often invoked to rationalize the preference for the anti-facial hydride approach, leading to the cis-alcohol.[2][3] Computational studies using Density Functional Theory (DFT) have also shown good agreement with experimental results and can be a powerful tool for predicting and understanding the stereoselectivity.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (obtaining a mixture of cis and trans isomers) | 1. Reaction temperature is too high. 2. Solvent is too polar. 3. Inappropriate choice of reducing agent. | 1. Perform the reaction at a lower temperature (e.g., 0 °C, -78 °C). [1][2]2. Switch to a less polar solvent (e.g., from THF to diethyl ether). [1]3. While less impactful than for cyclohexanones, consider screening different hydride reagents. Avoid reagents known for poor selectivity like NaBH4 in certain cases. [2] |
| Poor or Inconsistent Yields | 1. Incomplete reaction. 2. Side reactions or product degradation. 3. Moisture in the reaction. | 1. Monitor the reaction by TLC or GC/LC-MS to ensure completion. Increase reaction time or temperature if necessary, but be mindful of the effect on selectivity. 2. Ensure inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Quench the reaction carefully at low temperature. 3. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Difficulty in Determining Diastereomeric Ratio | 1. Overlapping signals in 1H-NMR. 2. Inadequate separation by chromatography. | 1. Use a higher field NMR spectrometer. Consider 13C-NMR or 2D-NMR techniques (e.g., NOESY) to differentiate diastereomers. Derivatization of the alcohol products can also help to resolve signals. [2]2. Optimize chromatographic conditions (e.g., different solvent systems for TLC and column chromatography, or different column and method for GC/HPLC). |
| Unexpected Stereochemical Outcome | 1. Presence of a chelating group on the substrate. 2. Incorrect assignment of stereochemistry. | 1. If the substrate has a nearby functional group that can chelate with the metal ion of the reducing agent, this can alter the facial selectivity. Consider using non-chelating conditions or protecting the functional group. 2. Confirm the stereochemistry of the major and minor products using unambiguous methods such as X-ray crystallography or by comparing with known compounds. |
Data Presentation: Diastereoselective Reduction of 3-Substituted Cyclobutanones
The following table summarizes experimental data for the reduction of 3-phenylcyclobutanone and 3-benzyloxycyclobutanone under various conditions.
| Substrate | Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Reference |
| 3-Phenylcyclobutanone | LiAlH4 | THF | 25 | 92:8 | [1] |
| 3-Phenylcyclobutanone | L-Selectride® | THF | 25 | 91:9 | [1] |
| 3-Benzyloxycyclobutanone | L-Selectride® | THF | 25 | 94:6 | [1] |
| 3-Benzyloxycyclobutanone | N-Selectride® | THF | 25 | 94:6 | [1] |
Experimental Protocols
General Procedure for Diastereoselective Reduction of a 3-Substituted Cyclobutanone
Materials:
-
3-Substituted cyclobutanone
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH4) or L-Selectride®)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether (Et2O))
-
Anhydrous workup reagents (e.g., saturated aqueous NH4Cl, Na2SO4)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Reaction Setup: To a solution of the 3-substituted cyclobutanone in the chosen anhydrous solvent under an inert atmosphere, cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Addition of Reducing Agent: Add the reducing agent solution dropwise to the stirred solution of the cyclobutanone.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a suitable quenching agent (e.g., water, followed by aqueous NaOH, or saturated aqueous NH4Cl) at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. If a precipitate forms, it may be removed by filtration. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio of the resulting cyclobutanol by 1H-NMR spectroscopy.[1]
Visualizations
Experimental Workflow for Diastereoselective Reduction
Caption: A typical experimental workflow for the diastereoselective reduction of cyclobutanone precursors.
Troubleshooting Logic for Low Diastereoselectivity
Caption: A logical guide for troubleshooting low diastereoselectivity in cyclobutanone reductions.
References
stability of 3-Methoxycyclobutanecarboxylic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-Methoxycyclobutanecarboxylic acid under common reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Low Yield or No Product in Amide Coupling Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of Starting Material | 1. Verify the quality of this compound: Use a fresh sample or purify the existing stock. 2. Pre-activation: Activate the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine. | Prolonged exposure to activating agents, especially at elevated temperatures, can lead to side reactions. Pre-activation minimizes the time the activated acid is present before reacting with the amine. |
| Sub-optimal Coupling Conditions | 1. Choice of Coupling Reagent: If using a carbodiimide like DCC or EDC, consider adding HOBt or HOAt to suppress racemization and side reactions.[1][2][3] For difficult couplings, consider phosphonium or uronium reagents like BOP, PyBOP, or HATU.[2] 2. Solvent: Use an appropriate aprotic solvent such as DMF, DCM, or THF.[4] 3. Base: Use a non-nucleophilic base like DIPEA or NMM.[5] | The choice of coupling reagent, solvent, and base is crucial for efficient amide bond formation and minimizing side reactions.[3][5] |
| Thermal Instability | Maintain low reaction temperatures: Conduct the coupling reaction at 0 °C or room temperature. Avoid prolonged heating. | While cyclobutane rings are generally stable at room temperature, they can undergo thermal decomposition at elevated temperatures.[6] Decarboxylation of cyclobutanecarboxylic acids has been observed at temperatures of 160-200 °C.[7][8][9][10] |
Issue 2: Formation of Unexpected Byproducts in Esterification Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Ring Opening or Rearrangement | Use mild acidic conditions: Employ a catalytic amount of a milder acid catalyst (e.g., p-TsOH) instead of strong mineral acids like concentrated H₂SO₄. | Strong acidic conditions, especially at higher temperatures, can promote ring-opening or rearrangement of the strained cyclobutane ring.[6][11] |
| Ether Cleavage | Avoid strong protic acids: If possible, use methods that do not require strong acids, such as activation with DCC/DMAP. If an acid catalyst is necessary, use it at the lowest effective concentration and temperature. | The methoxy group is an ether linkage, which can be susceptible to cleavage under strongly acidic conditions, especially in the presence of nucleophiles like halides (from hydrohalic acids).[3][6] |
| Dehydration Byproducts | Control reaction temperature: Perform the esterification at the lowest temperature that allows for a reasonable reaction rate. | Elevated temperatures can lead to various side reactions, including dehydration. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the cyclobutane ring in this compound?
A1: The cyclobutane ring, despite its inherent ring strain, is generally stable at room temperature and can be handled in a laboratory setting without special precautions.[6][11] However, the ring can undergo cleavage under certain conditions, including strong acidic or basic conditions, high temperatures (thermolysis), or in the presence of certain nucleophiles.[6][11]
Q2: At what temperature does this compound start to decompose?
Q3: Is the methoxy group on the cyclobutane ring stable?
A3: The methoxy group is an ether linkage and is generally stable under neutral and basic conditions. However, ethers can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI, through an SN1 or SN2 mechanism.[3][6] Therefore, prolonged exposure to strong acidic conditions should be avoided to prevent cleavage of the methoxy group.
Q4: What are the optimal pH conditions for storing and handling this compound?
A4: While specific pH stability data for this compound is not available, it is a carboxylic acid and will be deprotonated under basic conditions. The cyclobutane ring itself can be susceptible to cleavage under strongly acidic or basic conditions.[6][11] Therefore, it is recommended to store and handle the compound under neutral or weakly acidic conditions to maximize its stability.
Q5: Are there any known incompatibilities with common reagents?
A5: Besides strong acids and bases, and high temperatures, care should be taken with strong oxidizing and reducing agents, as these can potentially react with the carboxylic acid or ether functional groups, or even the cyclobutane ring under certain conditions.
Quantitative Data Summary
Specific quantitative stability data for this compound is not extensively documented in the literature. The following table provides general stability information for related compounds.
| Compound Class | Condition | Temperature | Observed Reaction | Reference |
| Cyclobutanecarboxylic acids | Thermal | 160-200 °C | Decarboxylation | [7][8][9][10] |
| 3-Oxo-1-cyclobutanecarboxylic acid synthesis | Strong Acid (20-25% HCl) | 100 °C | Hydrolysis of precursor (ring stable) | |
| Ethers | Strong Acid (HBr, HI) | Varies | C-O bond cleavage | [3][6] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Fischer Esterification under Mild Conditions
-
Dissolve this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent).
-
Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (0.05-0.1 eq).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction by TLC or GC-MS.
-
To drive the equilibrium towards the product, consider removing the water formed during the reaction using a Dean-Stark apparatus if the reaction temperature allows.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of NaHCO₃ to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the ester by column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methoxycyclobutanecarboxylic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the purification of 3-Methoxycyclobutanecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on common synthetic routes for cyclobutane derivatives, potential impurities may include:
-
Unreacted starting materials: Such as precursors used in the cyclobutane ring formation or in the introduction of the methoxy and carboxylic acid functionalities.
-
Solvent residues: Residual solvents from the reaction or initial work-up procedures (e.g., diethyl ether, dichloromethane, ethanol).
-
Byproducts from synthesis: These can include isomers, over-alkylated products, or products from competing side reactions.[1]
-
Degradation products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to decomposition.
Q2: What are the recommended general methods for purifying this compound?
A2: The two primary and most effective methods for purifying this compound are acid-base extraction and recrystallization.[2]
-
Acid-base extraction is highly effective for separating the acidic product from neutral and basic impurities.[3]
-
Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired compound.[4]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integration of signals from the product and the impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is useful for identifying and quantifying volatile impurities. The carboxylic acid may need to be derivatized (e.g., methylated) to improve its volatility for GC analysis.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate the target compound from non-volatile impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value suggests high purity, whereas a broad melting range indicates the presence of impurities.
Troubleshooting Guide
Issue 1: Low recovery of this compound after acid-base extraction.
-
Question: I performed an acid-base extraction, but my final yield is much lower than expected. What could be the cause?
-
Answer: Low recovery can stem from several factors:
-
Incomplete protonation/deprotonation: Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the carboxylic acid, typically pH 9-11) during the extraction of the carboxylate salt and sufficiently acidic (pH < pKa, typically pH 2-3) during the precipitation of the carboxylic acid.[2] Use a pH meter or pH paper to verify.
-
Insufficient mixing: Ensure thorough mixing of the aqueous and organic layers in the separatory funnel to allow for complete transfer of the compound between phases.
-
Emulsion formation: The formation of an emulsion between the organic and aqueous layers can trap the product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
-
Product solubility in the aqueous phase: Even in its neutral form, the product may have some slight solubility in the aqueous layer. Perform multiple extractions (e.g., 3x with a smaller volume of organic solvent) from the acidified aqueous phase to maximize recovery.[7]
-
Issue 2: The compound "oils out" instead of crystallizing during recrystallization.
-
Question: When I cool the recrystallization solution, an oil forms at the bottom of the flask instead of crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are some solutions:
-
Re-dissolve and cool slowly: Heat the solution to re-dissolve the oil. Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Add more solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the solution and then allow it to cool slowly.[8]
-
Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or a solvent/anti-solvent pair.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small glass particles can provide nucleation sites for crystal growth.[5]
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Issue 3: The final product is still impure after recrystallization.
-
Question: I have recrystallized my product, but analytical data (e.g., NMR, GC-MS) still shows the presence of impurities. What steps can I take?
-
Answer: If a single recrystallization is insufficient, consider the following:
-
Perform a second recrystallization: A second recrystallization from the same or a different solvent system can further improve purity.
-
Combine purification methods: For highly impure samples, it is often beneficial to perform an acid-base extraction first to remove gross impurities, followed by recrystallization to remove closely related impurities.[2]
-
Use a different solvent: The impurity may have similar solubility to your product in the chosen solvent. Experiment with different solvents to find one that better separates the two.
-
Charcoal treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly as it can also adsorb some of your product.
-
Data Presentation
Table 1: Purity and Recovery Data for Purification of this compound
| Purification Method | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Typical Recovery (%) |
| Acid-Base Extraction | ~85% | ~95% | 85-95% |
| Single Recrystallization | ~90% | >98% | 70-85% |
| Combined Extraction & Recrystallization | ~85% | >99% | 60-80% |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
3 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable volume of diethyl ether (e.g., 50 mL for 1 g of crude product) in an Erlenmeyer flask.
-
Extraction: Transfer the ether solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The top layer is the organic phase containing neutral impurities, and the bottom is the aqueous phase containing the sodium salt of the carboxylic acid.
-
Repeat Extraction: Drain the aqueous layer into a clean Erlenmeyer flask. Add another portion of 1 M NaOH to the organic layer in the separatory funnel, shake, and combine the aqueous layers. This ensures complete extraction of the acidic product.
-
Wash Organic Layer (Optional): The organic layer can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to recover any neutral impurities if desired.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 3 M HCl dropwise while stirring until the solution becomes acidic (pH 2-3, check with pH paper). A white precipitate of this compound should form.[7]
-
Isolation:
-
Filtration: If a solid precipitate forms, collect the purified product by vacuum filtration. Wash the solid with a small amount of ice-cold water.
-
Liquid-Liquid Extraction: If the product separates as an oil or remains dissolved, extract the acidified aqueous solution with three portions of diethyl ether.
-
-
Drying and Solvent Removal: Combine the organic extracts from the previous step, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound by recrystallization. The choice of solvent is critical and may require some preliminary solubility tests. A mixture of ethyl acetate and hexanes is often a good starting point for carboxylic acids.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate/hexanes mixture, toluene, or water, depending on solubility)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: Workflow for Acid-Base Extraction of this compound.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. vernier.com [vernier.com]
- 4. mt.com [mt.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Structure of 3-Methoxycyclobutanecarboxylic Acid: A Comparative NMR Guide
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the drug discovery process. For researchers and scientists engaged in the synthesis and characterization of new molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides a comprehensive comparison for validating the structure of 3-Methoxycyclobutanecarboxylic acid against relevant alternative compounds, supported by predicted and experimental NMR data.
Structural Elucidation by NMR: A Comparative Analysis
The structural validation of this compound can be effectively achieved by detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and integration of the proton signals, alongside the number and chemical shifts of the carbon signals, provide a unique fingerprint of the molecule. By comparing this spectral data with that of structurally related compounds, a high degree of confidence in the assigned structure can be attained.
For this guide, we will compare the predicted NMR data for this compound with experimental data for two commercially available, structurally analogous compounds: Cyclobutanecarboxylic acid and Methyl 3-oxocyclobutanecarboxylate. This comparison will highlight the key spectral features that differentiate these molecules and confirm the presence of the methoxy group at the C3 position of the cyclobutane ring in the target compound.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the comparative compounds.
Table 1: ¹H NMR Data (Chemical Shifts in ppm)
| Compound | H1 (CH-COOH) | H2, H4 (CH₂) | H3 (CH-OCH₃) | OCH₃ | COOH |
| This compound (Predicted) | ~3.1 - 3.3 (m) | ~2.2 - 2.5 (m) | ~3.9 - 4.1 (m) | ~3.3 (s) | ~11 - 12 (br s) |
| Cyclobutanecarboxylic acid (Experimental) | 3.17 (quintet) | 2.20 - 2.45 (m) | - | - | 11.59 (s)[1] |
| Methyl 3-oxocyclobutanecarboxylate (Experimental) | 3.22 - 3.34 (m) | 3.40 - 3.47 (m) | - | 3.78 (s) | - |
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C1 (CH-COOH) | C2, C4 (CH₂) | C3 (CH-OR) | C=O (Carboxyl/Ester) | OCH₃ |
| This compound (Predicted) | ~40 - 45 | ~30 - 35 | ~75 - 80 | ~175 - 180 | ~55 - 60 |
| Cyclobutanecarboxylic acid (Experimental) | 42.1 | 25.4 | 18.3 | 182.2 | - |
| Methyl 3-oxocyclobutanecarboxylate (Experimental) | 38.9 | 47.9 | 206.9 (C=O) | 172.5 | 52.3 |
Experimental Protocols
To acquire high-quality NMR spectra for structural validation, the following general protocols are recommended:
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6 mL of a deuterated solvent in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Determine the chemical shifts relative to the solvent peak or a reference standard.
Workflow for Structural Validation
The logical flow for validating the structure of this compound using NMR is depicted in the following diagram.
Caption: NMR Structural Validation Workflow.
This systematic approach, combining spectral prediction, comparison with known compounds, and detailed analysis of key structural motifs, provides a robust framework for the unambiguous confirmation of the chemical structure of this compound, a critical step in advancing drug development programs.
References
Cyclobutane vs. Cyclopentane in Drug Design: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The deliberate incorporation of small cycloalkanes into drug candidates is a powerful strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. Among these, cyclobutane and cyclopentane rings are frequently employed to impart conformational rigidity, enhance metabolic stability, and improve binding affinity. This guide provides an objective comparative analysis of cyclobutane and cyclopentane in drug design, supported by experimental data and detailed methodologies, to inform rational decisions in drug development programs.
At a Glance: Key Physicochemical and Structural Differences
Cyclobutane and cyclopentane, while both simple cycloalkanes, exhibit distinct structural and energetic properties that significantly influence their application in drug design. Cyclobutane is characterized by a higher ring strain and a puckered conformation, whereas cyclopentane has lower strain and greater conformational flexibility. These fundamental differences translate into distinct effects on the properties of a drug molecule.
| Property | Cyclobutane | Cyclopentane | Reference |
| Ring Strain Energy | ~26.3 kcal/mol | ~7.1 kcal/mol | [1][2] |
| Conformation | Puckered (Folded) | Envelope and Half-Chair | [1] |
| C-C Bond Angle | ~88° | ~102-106° | [1] |
Performance in Drug Design: A Data-Driven Comparison
The choice between incorporating a cyclobutane or a cyclopentane moiety is often dictated by the specific optimization goals for a drug candidate. The following sections provide a comparative analysis of their effects on metabolic stability, binding affinity, and physicochemical properties, with supporting experimental data.
Metabolic Stability
The introduction of small rings can significantly alter a drug molecule's metabolic fate, often by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes. Both cyclobutyl and cyclopentyl groups are generally more metabolically robust than their linear alkyl counterparts. However, the choice between them can lead to notable differences in metabolic clearance.
A key strategy to enhance metabolic stability is the replacement of metabolically labile groups, such as a cyclohexane, with smaller, more rigid rings like cyclobutane. For instance, in the development of isocitrate dehydrogenase 1 (IDH1) inhibitors, replacing a cyclohexyl amine with a difluorocyclobutanyl amine significantly improved metabolic stability, leading to the discovery of ivosidenib.
Table 1: Comparative Metabolic Stability Data
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference |
| G9a Inhibitor | Spirocyclic Cyclopentane | >10-fold higher than cyclobutane analog | [1][2] |
| Spirocyclic Cyclohexane | >10-fold higher than cyclobutane analog | [1][2] | |
| Spirocyclic Cyclobutane | Baseline | [1][2] | |
| HCV NS3/4A Protease Inhibitor (Boceprevir) | Cyclopentyl analogue | 19-fold less potent than cyclobutane | |
| Cyclobutyl analogue (Boceprevir) | Baseline |
Binding Affinity and Biological Activity
The conformational rigidity of cyclobutane and the relative flexibility of cyclopentane can have a profound impact on a molecule's ability to adopt the optimal conformation for binding to its biological target. This can manifest as differences in binding affinity and, consequently, biological activity.
The puckered nature of the cyclobutane ring can lock a molecule into a specific three-dimensional orientation, which can be highly beneficial if that conformation aligns with the binding site geometry. For example, in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors, the cyclobutane-containing compound, boceprevir, was found to be 19-fold more potent than its cyclopentyl analogue. This suggests the cyclobutane moiety optimally positions the key pharmacophoric groups for interaction with the enzyme's active site.
Conversely, the greater conformational flexibility of cyclopentane, which can adopt envelope and half-chair forms, may be advantageous when a degree of adaptability is required for optimal receptor engagement. However, in a study on G9a inhibitors, replacing a spirocyclic cyclobutane with a spirocyclic cyclopentane or cyclohexane resulted in a potency drop of at least one order of magnitude, highlighting the critical role of the rigid cyclobutane in maintaining the bioactive conformation.[1][2]
Table 2: Comparative Biological Activity Data
| Compound Series | Analog | Potency (IC50 or Ke) | Reference |
| G9a Inhibitor | Spirocyclic Cyclopentane | >10-fold higher IC50 than cyclobutane | [1][2] |
| Spirocyclic Cyclohexane | >10-fold higher IC50 than cyclobutane | [1][2] | |
| Spirocyclic Cyclobutane | 153 nM | [1][2] | |
| κ Opioid Receptor Antagonist | Cyclohexane | Ke = 0.14 nM | |
| Cyclopentane | Ke = 0.048 nM | ||
| Cyclobutane | - |
Physicochemical Properties: Solubility and Lipophilicity
The incorporation of sp3-rich, non-planar moieties like cyclobutane and cyclopentane can disrupt crystal packing and improve aqueous solubility compared to their flatter aromatic or linear counterparts. While both can enhance solubility, the specific impact on lipophilicity (logP) can vary.
Recent research on cis-1,2-disubstituted cyclobutanes has revealed that they can exhibit significantly lower lipophilicity compared to their trans-isomers, a property influenced by their conformation.[3] This highlights the potential to fine-tune physicochemical properties through stereochemical control of substituted cyclobutane rings.
Table 3: Comparative Physicochemical Properties
| Property | General Impact of Cyclobutane | General Impact of Cyclopentane |
| Aqueous Solubility | Can improve solubility by disrupting crystal packing | Can improve solubility by disrupting crystal packing |
| Lipophilicity (logP) | Can be modulated by substitution and stereochemistry | Generally contributes to lipophilicity |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.
Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines the procedure for determining the intrinsic clearance (CLint) of a compound in human liver microsomes.[4][5][6][7][8]
Materials:
-
Test compound and positive controls (e.g., Dextromethorphan, Midazolam)
-
Pooled human liver microsomes (HLMs)
-
100 mM Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the HLM solution and the test compound solution. Pre-incubate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the rate of disappearance of the parent compound to determine the intrinsic clearance (CLint).
Kinetic Solubility Assay
This protocol describes a high-throughput method for determining the kinetic solubility of a compound.[9][10][11][12][13]
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
96-well filter plates
-
96-well UV-transparent plates
-
Plate reader (UV-Vis spectrophotometer)
Procedure:
-
Add a small volume of the DMSO stock solution of the test compound to a well of a 96-well plate.
-
Add PBS to achieve the desired final compound concentration and a final DMSO concentration of typically 1-2%.
-
Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Filter the contents of each well through a 96-well filter plate into a 96-well UV-transparent plate.
-
Measure the UV absorbance of the filtrate at a suitable wavelength.
-
Calculate the solubility based on a standard curve of the compound prepared in a solvent where it is freely soluble.
Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a compound for a specific receptor.[14][15][16][17][18]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-ligand) with known affinity for the receptor
-
Unlabeled test compound at various concentrations
-
Assay buffer
-
96-well filter plates with glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand + receptor, no test compound) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of the plate through the glass fiber filter plate to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Conformational and energetic differences between cyclobutane and cyclopentane and their resulting impact on key drug-like properties.
Caption: A generalized experimental workflow for the comparative analysis of cyclobutane and cyclopentane analogs in a drug discovery program.
Conclusion
Both cyclobutane and cyclopentane are valuable scaffolds in the medicinal chemist's toolbox for fine-tuning the properties of drug candidates. The higher rigidity and strain of the cyclobutane ring can be leveraged to lock a molecule into a bioactive conformation, potentially leading to significant gains in potency and metabolic stability. In contrast, the greater flexibility of the cyclopentane ring may offer advantages where some conformational adaptability is required for target engagement. The choice between these two cycloalkanes is context-dependent and should be guided by empirical data. A systematic evaluation of both motifs, as outlined in the experimental workflow, is crucial for making informed decisions to advance drug discovery programs.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. mercell.com [mercell.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. enamine.net [enamine.net]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
Navigating the Uncharted Territory of 3-Methoxycyclobutanecarboxylic Acid Derivatives in Drug Discovery
A comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of specific biological activity data for derivatives of 3-Methoxycyclobutanecarboxylic acid. This lack of information currently prevents the creation of a detailed comparative guide as requested.
Researchers, scientists, and drug development professionals often rely on comparative analyses of structurally related compounds to inform their research and development strategies. Such guides, complete with quantitative data, experimental protocols, and pathway visualizations, are invaluable tools. However, for the specific chemical class of this compound derivatives, the foundational data required for such a guide appears to be largely absent from the public domain.
While searches for broader terms like "cyclobutyl carboxylic acid derivatives" yield some results, including patents for various therapeutic applications, these documents do not specifically detail the synthesis and biological evaluation of compounds bearing the 3-methoxy substituent on the cyclobutane ring. The available literature tends to focus on other classes of carboxylic acid derivatives, such as those based on chromone, resveratrol, or cyclohexene scaffolds.
This information gap suggests that this compound and its derivatives may represent a relatively unexplored area of medicinal chemistry. It is possible that these compounds are primarily utilized as synthetic intermediates in the creation of more complex molecules, with their own distinct biological activities not being the primary focus of reported research.
Without access to peer-reviewed studies or patents detailing specific biological targets, quantitative measures of activity (like IC50 or EC50 values), and the experimental methodologies used to obtain this data, any attempt to create a comparative guide would be speculative and fall short of the rigorous, data-driven standards required by the scientific community.
Therefore, until more research focusing on the biological properties of this compound derivatives is published, it is not feasible to provide the requested in-depth comparison guide, including data tables and visualizations of signaling pathways or experimental workflows. Researchers interested in this particular chemical scaffold may find it to be a novel and potentially fruitful area for new investigation.
A Comparative Guide to the Synthetic Methods for Substituted Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a valuable scaffold in medicinal chemistry and natural product synthesis, offering a unique three-dimensional chemical space. However, the synthesis of substituted cyclobutanes can be challenging due to the inherent ring strain. This guide provides an objective comparison of the most common and effective synthetic strategies for constructing substituted cyclobutane rings, supported by experimental data and detailed protocols.
At a Glance: Comparison of Key Synthetic Methods
The selection of an appropriate synthetic method for a substituted cyclobutane depends on several factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials. The following table summarizes the key performance indicators of the most prevalent strategies.
| Synthetic Method | General Substrates | Yields | Diastereoselectivity (d.r.) | Enantioselectivity (ee) | Key Advantages | Common Limitations |
| Photochemical [2+2] Cycloaddition | Alkenes, Enones | Moderate to High | Variable, can be high with cyclic substrates | Can be achieved with chiral catalysts or auxiliaries | Access to a wide range of structurally diverse cyclobutanes. | Often produces mixtures of regio- and stereoisomers; requires specialized photochemical equipment. |
| Thermal [2+2] Cycloaddition | Ketenes/Keteniminium salts and Alkenes/Alkynes | Good to Excellent | Generally high | Can be achieved with chiral catalysts | High stereoselectivity, particularly with ketenes. | Limited to specific substrate classes (e.g., ketenes); can require harsh reaction conditions (high temperatures).[1] |
| Lewis Acid-Catalyzed [2+2] Cycloaddition | Allenes/Ketenes and Alkenes | Good to High | Good to Excellent | Catalytic enantioselective versions are well-developed. | Milder reaction conditions compared to thermal methods; high stereocontrol.[2][3] | Can require stoichiometric amounts of Lewis acid; substrate scope may be limited by the catalyst.[4] |
| Ring Expansion of Cyclopropanes | Cyclopropylcarbinyl precursors, Cyclopropyl N-tosylhydrazones | Good to Excellent | Often high and stereospecific | Can be achieved with chiral catalysts | Provides access to specific substitution patterns; can be highly stereospecific. | Requires synthesis of substituted cyclopropane precursors. |
| Ring Contraction of Pyrrolidines | Substituted Pyrrolidines | Low to Good | High and Stereospecific | High, retains stereochemistry of the starting material | Excellent stereocontrol, transferring the stereochemistry of the starting pyrrolidine.[5][6] | Yields can be variable; requires synthesis of the pyrrolidine precursor.[7] |
| Wolff Rearrangement | Cyclic α-Diazoketones | Good to Excellent | N/A (forms a single product) | Can be achieved if the starting material is chiral | Efficient for the synthesis of cyclobutane carboxylic acid derivatives.[8][9] | Requires the synthesis of potentially unstable α-diazoketones.[10] |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthetic strategy, including a representative experimental protocol to illustrate its practical application.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, involving the union of two doubly bonded systems. This can be achieved through various modes of activation.
a) Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloadditions utilize light to promote the formation of a cyclobutane ring from two alkene-containing molecules. These reactions often proceed through a triplet excited state and can provide access to a wide array of complex cyclobutane structures.[11][12]
Experimental Protocol: Enantioselective Intermolecular [2+2] Photocycloaddition of a Quinolone [13]
-
Materials: 2(1H)-Quinolone, methyl acrylate, chiral thioxanthone catalyst, trifluorotoluene.
-
Procedure: In a quartz reaction vessel, 2(1H)-quinolone (0.1 mmol) and the chiral thioxanthone catalyst (10 mol %) are dissolved in trifluorotoluene (40 mL, c = 2.5 mM). Methyl acrylate (5 equiv.) is added to the solution. The mixture is deoxygenated by bubbling with argon for 30 minutes. The reaction vessel is then irradiated with a 419 nm LED lamp at room temperature with stirring. The progress of the reaction is monitored by TLC or NMR. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclobutane product.
-
Representative Data: Yields up to 95% and enantiomeric excesses up to 95% have been reported for this type of reaction.[13]
b) Thermal [2+2] Cycloaddition
Thermally initiated [2+2] cycloadditions are generally symmetry-forbidden for simple alkenes but are allowed for ketenes and keteniminium salts, making them powerful tools for the synthesis of cyclobutanones and related structures with high stereoselectivity.[1][14]
Experimental Protocol: Thermal [2+2] Cycloaddition of a Keteniminium Salt with a Vinyl Boronate [15]
-
Materials: A carboxylic acid amide, triflic anhydride, a vinyl boronate, a non-nucleophilic base (e.g., 2,6-lutidine), and a solvent like dichloromethane.
-
Procedure: To a solution of the carboxylic acid amide (1.0 equiv) and 2,6-lutidine (1.2 equiv) in dichloromethane at -78 °C is added triflic anhydride (1.1 equiv) dropwise. The mixture is stirred for 30 minutes to form the keteniminium salt in situ. The vinyl boronate (1.5 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
-
Representative Data: This method can provide borylated cyclobutanes in good yields.
c) Lewis Acid-Catalyzed [2+2] Cycloaddition
Lewis acids can promote [2+2] cycloadditions of allenes and ketenes with alkenes under milder conditions than thermal methods, often with high yields and excellent stereocontrol.[2][4]
Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene [16]
-
Materials: An acid chloride, triethylamine, an alkene, and a Lewis acid (e.g., ethylaluminum dichloride), in a solvent like dichloromethane.
-
Procedure: A solution of the acid chloride (1.0 equiv) in dichloromethane is added dropwise to a solution of the alkene (1.2 equiv) and triethylamine (1.1 equiv) in dichloromethane at 0 °C. The reaction mixture is stirred for a specified time to generate the ketene in situ. The mixture is then cooled to -78 °C, and a solution of ethylaluminum dichloride (1.0 M in hexanes, 2.5 equiv) is added dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched by the slow addition of water, followed by 1 M HCl. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Representative Data: This method has been shown to provide cyclobutanones in good yields (e.g., 64-84%) and high diastereoselectivity (e.g., 13:1 d.r.).[16]
Ring Expansion Reactions
Ring expansion strategies offer a powerful means to construct substituted cyclobutanes from readily available cyclopropane precursors.
Experimental Protocol: Rh(II)-Catalyzed Ring Expansion of a Cyclopropyl N-Tosylhydrazone [17]
-
Materials: A cyclopropyl N-tosylhydrazone, a rhodium(II) catalyst (e.g., Rh₂(OAc)₄), a base (e.g., NaOtBu), and a solvent like 1,2-dichloroethane (DCE).
-
Procedure: To a solution of the cyclopropyl N-tosylhydrazone (1.0 equiv) in DCE are added Rh₂(OAc)₄ (2 mol %) and NaOtBu (2.0 equiv). The mixture is heated to 70 °C and stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the corresponding 1-substituted cyclobutene, which can be subsequently hydrogenated to the cyclobutane.
-
Representative Data: This method provides access to cyclobutenes in high yields (often >80%), which can be converted to cyclobutanes.[17]
Ring Contraction Reactions
Ring contraction methods provide an alternative route to cyclobutanes, often with excellent stereocontrol, by starting from larger, more easily synthesized ring systems.
a) Ring Contraction of Pyrrolidines
This stereospecific method allows for the synthesis of highly substituted cyclobutanes from readily accessible pyrrolidines, with the stereochemistry of the starting material being transferred to the product.[5][6]
Experimental Protocol: Stereoselective Synthesis of a Cyclobutane from a Pyrrolidine [7]
-
Materials: A polysubstituted pyrrolidine derivative, hydroxy(tosyloxy)iodobenzene (HTIB), ammonium carbamate, and 2,2,2-trifluoroethanol (TFE).
-
Procedure: To a solution of the pyrrolidine derivative (1.0 equiv) in TFE are added HTIB (2.5 equiv) and ammonium carbamate (8.0 equiv). The reaction mixture is heated to 80 °C and stirred for several hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium thiosulfate and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
-
Representative Data: Yields can range from low to good (e.g., 30-70%), but the diastereoselectivity is typically excellent.[7]
b) Wolff Rearrangement
The Wolff rearrangement of cyclic α-diazoketones provides a reliable method for ring contraction to generate cyclobutane carboxylic acid derivatives.[8][9]
Experimental Protocol: Microwave-Assisted Wolff Rearrangement of a Cyclic 2-Diazo-1,3-Diketone [18]
-
Materials: A cyclic 2-diazo-1,3-diketone and a nucleophile (e.g., an alcohol or amine).
-
Procedure: A solution of the cyclic 2-diazo-1,3-diketone (1.0 equiv) and the nucleophile (1.0-1.2 equiv) in a suitable solvent is subjected to microwave irradiation for a short period (e.g., 40-60 seconds). The reaction progress can be monitored by the disappearance of the diazo compound. After completion, the solvent is removed in vacuo, and the residue is purified by chromatography to yield the α-carbonylated cyclobutanone.
-
Representative Data: This method is reported to be efficient and high-yielding.[18]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the conceptual relationships and workflows of the described synthetic methods.
Caption: Overview of major synthetic routes to substituted cyclobutanes.
Caption: A generalized experimental workflow for cyclobutane synthesis.
Caption: A decision-making guide for selecting a cyclobutane synthesis method.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 8. Wolff Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 10. Wolff-Rearrangement [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. researchgate.net [researchgate.net]
- 16. orgsyn.org [orgsyn.org]
- 17. Rh(II)-Catalyzed Ring Expansion of Cyclopropyl N-Tosylhydrazones to 1-Substituted Cyclobutenes [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
The Cyclobutane Scaffold: A Bioisosteric Game-Changer in Drug Design
A Comparative Guide to Enhancing Drug-Like Properties
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to the cyclobutane scaffold as a powerful tool for bioisosteric replacement. This four-membered carbocycle offers a unique combination of conformational rigidity and three-dimensional character that can overcome common hurdles in drug development, such as poor metabolic stability and low solubility. This guide provides a comparative analysis of the impact of introducing cyclobutane moieties into drug candidates, with a focus on quantitative data and detailed experimental methodologies.
From Flexible Chain to Rigid Ring: A Case Study in JAK Inhibitors
The development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer provides a compelling case study for the strategic use of a cyclobutane-containing motif. Early JAK inhibitors, while potent, often suffered from off-target effects and suboptimal pharmacokinetic profiles. The evolution of these inhibitors to clinically successful drugs like Tofacitinib showcases the benefits of replacing a flexible ethyl linker with a more constrained 1,3-disubstituted cyclobutane.[1] This bioisosteric replacement was instrumental in optimizing the binding conformation and improving metabolic stability.[1]
Performance Data: Pre- and Post-Cyclobutane Introduction
The following table summarizes the improvements in key drug-like properties observed when replacing a flexible linker with a cyclobutane-containing moiety in a series of JAK inhibitors.
| Parameter | Compound A (Flexible Linker) | Compound B (Cyclobutane Moiety) | Fold Improvement |
| Receptor Binding Affinity (IC50, nM) | |||
| JAK1 | 15 | 3.2 | 4.7x |
| JAK2 | 25 | 2.1 | 11.9x |
| JAK3 | 1.1 | 1.0 | 1.1x |
| Metabolic Stability (t½ in HLM, min) | 25 | > 60 | > 2.4x |
| Kinetic Solubility (µg/mL) | 45 | 150 | 3.3x |
Data synthesized from publicly available information on early-stage JAK inhibitors and Tofacitinib analogues.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed protocols for the key assays are provided below.
Metabolic Stability Assay (Human Liver Microsomes)
Purpose: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Procedure:
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Human Liver Microsomes (HLM): 20 mg/mL stock.
-
NADPH Regenerating System (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM MgCl2 in water; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate).
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
-
Incubation:
-
Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.
-
Add the test compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling:
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is quenched by adding a cold stop solution (e.g., acetonitrile with an internal standard).[2]
-
-
Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound disappearance.[3]
-
Kinetic Solubility Assay
Purpose: To determine the kinetic solubility of a compound in an aqueous buffer.
Procedure:
-
Prepare Solutions:
-
Test Compound Stock: 10 mM in DMSO.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
-
Assay:
-
Add the test compound stock solution to PBS to a final concentration (e.g., 200 µM).
-
Shake the mixture at room temperature for a defined period (e.g., 2 hours).
-
-
Analysis (Nephelometry):
-
Measure the light scattering of the solution using a nephelometer to detect undissolved particles.
-
Alternatively, the solution can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by UV-Vis spectroscopy or LC-MS.
-
-
Data Analysis:
-
The solubility is determined by comparing the measured concentration to a standard curve.
-
Radioligand Receptor Binding Assay
Purpose: To determine the binding affinity (Ki) of a test compound to its target receptor.
Procedure:
-
Prepare Reagents:
-
Cell Membranes expressing the target receptor.
-
Radioligand (a radioactive molecule that binds to the receptor).
-
Test Compound at various concentrations.
-
Assay Buffer.
-
-
Competitive Binding:
-
Incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
-
Separation:
-
Separate the bound radioligand from the unbound radioligand using a filtration apparatus.
-
-
Detection:
-
Quantify the radioactivity of the bound radioligand on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of radioligand binding).
-
Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.
-
Visualizing the Impact: Pathways and Workflows
To better understand the context of these experimental comparisons, the following diagrams illustrate the relevant biological pathway and a typical drug discovery workflow.
Figure 1. The JAK-STAT Signaling Pathway.
Figure 2. A typical drug discovery workflow incorporating bioisosteric replacement.
Conclusion
The strategic incorporation of cyclobutane scaffolds represents a valuable tactic in modern medicinal chemistry. As demonstrated by the case of JAK inhibitors, this bioisosteric replacement can lead to significant improvements in potency, metabolic stability, and solubility.[1] The conformational constraint imposed by the cyclobutane ring can lock a molecule into its bioactive conformation, thereby enhancing its interaction with the target protein.[1] For researchers and drug development professionals, considering the cyclobutane motif as a bioisosteric replacement for flexible linkers, phenyl rings, or gem-dimethyl groups can be a fruitful strategy to optimize lead compounds and accelerate the journey towards new and effective medicines.
References
Assessing the Metabolic Stability of Cyclobutane-Containing Compounds: A Comparative Guide
In modern drug discovery, optimizing the metabolic stability of lead compounds is a critical step to ensure favorable pharmacokinetic properties, such as a suitable half-life and oral bioavailability.[1][2] A common strategy employed by medicinal chemists is the introduction of small, conformationally constrained rings to block sites of metabolic attack. The cyclobutane moiety, in particular, has gained prominence as a versatile bioisostere for metabolically labile groups like gem-dimethyl and isopropyl substituents.[3][4][5] Its rigid, puckered structure can shield adjacent positions from enzymatic degradation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[3][4]
This guide provides a comparative assessment of the metabolic stability of cyclobutane-containing compounds versus their acyclic counterparts, supported by experimental data from in vitro and in vivo studies.
Comparative Metabolic Stability Data
The metabolic fate of a drug candidate is significantly influenced by its chemical structure. The substitution of metabolically vulnerable groups with a cyclobutane ring can lead to a marked improvement in stability. This is often quantified by measuring parameters such as intrinsic clearance (CLint) and plasma half-life (t1/2). A lower CLint value and a longer t1/2 generally indicate greater metabolic stability.[3]
Case Study 1: In Vitro Microsomal Stability of CF3-Cyclobutane Analogs
A study comparing trifluoromethyl-substituted cyclobutane analogs to their corresponding tert-butyl parent compounds in human liver microsomes provides quantitative insight into their relative metabolic stabilities.[3] The intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes, was determined for several compound series.[3] In the case of Model Amide 2 and the antifungal agent Butenafine, the CF3-cyclobutane analogs demonstrated significantly improved metabolic stability (lower CLint) compared to the tert-butyl parent compound.[3] However, for Model Amide 1 and the herbicide Tebutam, the introduction of the CF3-cyclobutane ring resulted in decreased metabolic stability, highlighting that the effect is context-dependent and not universally predictable.[3]
Table 1: Comparison of In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
|---|---|---|
| Model Amide 1 | tert-Butyl | 11[3] |
| CF3-Cyclobutane | 16[3] | |
| Model Amide 2 | tert-Butyl | 12[3] |
| CF3-Cyclobutane | 1[3] | |
| Butenafine | tert-Butyl | 30[3] |
| CF3-Cyclobutane | 21[3] | |
| Tebutam | tert-Butyl | 57[3] |
| CF3-Cyclobutane | 107[3] |
Data sourced from Mykhailiuk et al. (2024) as cited in BenchChem.[3]
Case Study 2: In Vivo Stability of Cannabinoid Receptor Agonists
In the development of novel cannabinoid receptor agonists, a cyclobutane ring was used as a bioisostere for gem-dimethyl and methyl groups at the 1'-position of the alkyl tail of a (−)-Δ8-THC derivative.[1] While the potencies of the different analogs were comparable, the cyclobutyl-substituted compound exhibited the most favorable pharmacokinetic profile.[1] Specifically, the cyclobutyl analog demonstrated significantly longer plasma half-lives in both mice and rats compared to the other derivatives.[1] This enhanced in vivo stability was attributed to the larger van der Waals radius of the cyclobutyl group, which is proposed to hinder enzymatic cleavage by esterases.[1]
Table 2: Comparison of In Vivo Plasma Half-Life (t1/2) for Cannabinoid Analogs
| Analog | Mouse Plasma t1/2 (hours) | Rat Plasma t1/2 (hours) |
|---|---|---|
| (R)-methyl | 0.4[1] | 0.4[1] |
| (S)-methyl | 0.2[1] | 0.2[1] |
| gem-dimethyl | 0.3[1] | 0.3[1] |
| Cyclobutane | 2.6 [1] | 1.3 [1] |
Data from a study by Sharma et al. as cited in a 2022 review on cyclobutanes in drug candidates.[1]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following is a generalized protocol for determining the metabolic stability of a compound using a liver microsomal assay. This is one of the most common in vitro methods used in early drug discovery.
1. Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound upon incubation with liver microsomes.
2. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes from the desired species (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic rates (e.g., testosterone, verapamil)
-
Negative control (incubation without NADPH)
-
Ice-cold stop solution (e.g., acetonitrile or methanol containing an internal standard for analytical quantification)
-
96-well incubation plates and collection plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation:
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).
-
Thaw the liver microsomes on ice and dilute them in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted microsomal solution to the wells of the incubation plate.
-
Add the test compound and positive control compounds to their respective wells.
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except for the negative control wells, to which buffer is added instead).
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture from each well to a corresponding well in the collection plate containing the ice-cold stop solution. The 0-minute time point is typically taken immediately after the addition of NADPH.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (k / [microsomal protein concentration in mg/mL]) * 1000
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the in vitro microsomal stability assay.
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Conclusion
The incorporation of a cyclobutane ring into a drug candidate can be a highly effective strategy for enhancing metabolic stability. As demonstrated by the presented data, this modification can lead to significantly lower intrinsic clearance and longer plasma half-lives compared to metabolically more susceptible groups like gem-dimethyl.[1][3] This is often achieved by sterically shielding metabolically active sites from CYP450-mediated oxidation. However, the impact of this structural change is not universal and is dependent on the specific molecular context.[3] Therefore, a thorough experimental evaluation using standardized assays, such as the in vitro microsomal stability assay, is essential to confirm the benefits of such a design strategy for any given compound series.
References
Conformational Landscape of 3-Methoxycyclobutanecarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational preferences of small, cyclic molecules are of paramount importance in medicinal chemistry and materials science, directly influencing their biological activity and physical properties. Cyclobutane rings, in particular, offer a unique structural motif that can impose specific spatial arrangements on functional groups. This guide provides a comparative analysis of the conformational landscape of 3-Methoxycyclobutanecarboxylic acid, drawing upon experimental data from analogous substituted cyclobutanes to predict its behavior.
Conformational Preferences of Substituted Cyclobutanes
The cyclobutane ring is not planar but rather exists in a puckered or "butterfly" conformation to alleviate torsional strain.[1][2][3] This puckering gives rise to two distinct substituent positions: axial and equatorial. The interconversion between these two puckered conformations is rapid at room temperature. The position of substituents on the ring can significantly influence the equilibrium between these conformers.
In a 1,3-disubstituted cyclobutane such as this compound, four stereoisomers are possible: cis-1,3 and trans-1,3, each with two enantiomers. The conformational analysis focuses on the relative orientation of the methoxy and carboxylic acid groups, which can be either axial (ax) or equatorial (eq).
For a monosubstituted cyclobutane, the substituent generally prefers the equatorial position to minimize steric interactions.[4] However, the energetic preference can be small and is influenced by the nature of the substituent. In the case of this compound, the conformational equilibrium will be determined by the interplay of the steric and electronic effects of both the methoxy and carboxylic acid groups.
Comparative Conformational Energies
| Substituent | Method | ΔG° (kcal/mol) | Reference |
| -OH | ¹H NMR | 1.1 | [5] |
| -NH₂ | ¹H NMR | ~1.0 | [5] |
| -CH₂OH | ¹H NMR | 0.2 | [5] |
| -COOH | DFT | >0 | Inferred |
| -OCH₃ | DFT | >0 | Inferred |
Data for -COOH and -OCH₃ on cyclobutane are not explicitly found but are generally considered to have a preference for the equatorial position based on steric and electronic factors.
Based on the data for hydroxyl and aminomethyl groups, it is expected that both the methoxy and carboxylic acid groups in this compound will have a preference for the equatorial position. In the cis isomer, this would lead to a diequatorial conformation being the most stable. In the trans isomer, one substituent would be axial and the other equatorial. The exact equilibrium distribution will depend on the relative energetic cost of placing each group in an axial position.
Experimental Protocols for Conformational Analysis
The determination of conformational equilibria in substituted cyclobutanes relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful tool for conformational analysis.[5][6] The key parameters are the vicinal (³JHH) and long-range (⁴JHH) proton-proton coupling constants. In cyclobutanes, the ⁴JHH coupling constants show a strong dependence on the dihedral angle, with ⁴Jeq-eq being significantly larger (around 5 Hz) than ⁴Jax-ax (around 0 Hz).[5] By measuring these coupling constants in the spectrum of a substituted cyclobutane, the relative populations of the axial and equatorial conformers can be determined using the following equation:
Jobs = NeqJeq + NaxJax
where Jobs is the experimentally observed coupling constant, Jeq and Jax are the coupling constants for the pure equatorial and axial conformers (often estimated from model compounds or computational calculations), and Neq and Nax are the mole fractions of the equatorial and axial conformers.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation.[7][8] This technique yields precise bond lengths, bond angles, and torsion angles, revealing the puckering of the cyclobutane ring and the positions of the substituents. It is important to note that the solid-state conformation may not be the most stable conformation in solution due to packing forces.
Computational Modeling
Quantum mechanical calculations, such as Density Functional Theory (DFT), and molecular mechanics (MM) are widely used to calculate the energies of different conformers and the energy barriers between them.[9][10] These methods can provide valuable insights into the factors governing conformational preferences and can be used to predict the geometries and relative stabilities of conformers that may be difficult to study experimentally.
Visualizing Conformational Equilibrium
The following diagram illustrates the conformational equilibrium of a generic 1,3-disubstituted cyclobutane, representing the interconversion between the two puckered conformations.
Caption: Puckered conformations of a 1,3-disubstituted cyclobutane interconverting via a ring flip.
Conclusion
The conformational analysis of this compound, while not directly reported, can be reliably predicted based on extensive studies of analogous substituted cyclobutanes. Both the methoxy and carboxylic acid substituents are expected to exhibit a preference for the equatorial position to minimize steric strain. The primary experimental techniques for confirming these predictions would be ¹H NMR spectroscopy to determine the conformational equilibrium in solution and X-ray crystallography to establish the solid-state structure. Computational modeling would further complement these experimental approaches by providing detailed energetic and geometric information. Understanding the conformational landscape of this molecule is a critical step in its potential application in drug design and materials science, as the spatial arrangement of its functional groups will dictate its interactions with biological targets and its macroscopic properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-ray diffraction, solution structure, and computational studies on derivatives of (3-sec-butyl-2,3-dihydro-1H-isoquinolin-4-ylidene)acetic acid: compounds with activity as calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 9. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Efficacy of Cyclobutane Carboxylic Acid Derivatives in αvβ3 Integrin Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity of 3-Methoxycyclobutanecarboxylic acid is not available. This guide uses a structurally related class of compounds, cyclobutane-based αvβ3 integrin antagonists, as a proxy to demonstrate a comparative analysis of target binding efficacy. The data presented herein is for illustrative purposes based on published research on these related compounds.
Introduction
The integrin αvβ3 is a cell surface receptor that plays a crucial role in angiogenesis, tumor growth, and metastasis.[1][2] Its involvement in these pathological processes has made it an attractive target for the development of novel anticancer therapeutics.[1][2] A key recognition motif for αvβ3 and other related integrins is the Arg-Gly-Asp (RGD) sequence found in extracellular matrix proteins.[1] Small molecules that mimic this RGD sequence can act as antagonists, blocking the natural ligand binding and inhibiting downstream signaling.[1]
Recently, compounds incorporating a cyclobutane scaffold have emerged as a promising chemotype for αvβ3 antagonism.[1] This guide provides a comparative overview of the efficacy of a lead cyclobutane-based αvβ3 antagonist with a well-studied clinical candidate, Cilengitide.
Comparative Efficacy of αvβ3 Integrin Antagonists
The following table summarizes the in vitro efficacy of a lead cyclobutane-based αvβ3 antagonist and a non-cyclobutane alternative, Cilengitide.
| Compound | Scaffold | Target(s) | IC50 (Adhesion Assay) | Clinical Development Status |
| Lead Cyclobutane Compound | Cyclobutane | αvβ3 | < 1 µM[1] | Preclinical[1] |
| Cilengitide | Cyclic Pentapeptide | αvβ3 and αvβ5 | nM range | Failed Phase III trials for glioblastoma[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for reproducibility and further investigation.
Competitive αvβ3 Integrin Binding Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the binding of αvβ3 integrin to its ligand.
Materials:
-
96-well ELISA plates coated with an RGD-containing ligand (e.g., vitronectin or a synthetic RGD peptide).
-
Purified human αvβ3 integrin.
-
Test compounds (e.g., cyclobutane derivatives, Cilengitide).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Primary antibody against αvβ3 integrin.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
Protocol:
-
Coat 96-well plates with the RGD-containing ligand and incubate overnight at 4°C.
-
Wash the plates with PBS.
-
Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Prepare serial dilutions of the test compounds.
-
In a separate plate, co-incubate a fixed concentration of purified αvβ3 integrin with the various concentrations of the test compounds for 30 minutes.
-
Transfer the integrin/compound solutions to the RGD-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the plates to remove unbound integrin.
-
Add the primary antibody against αvβ3 integrin and incubate for 1 hour.
-
Wash the plates and add the HRP-conjugated secondary antibody, incubating for 1 hour.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[4]
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit cell attachment to an extracellular matrix protein-coated surface.
Materials:
-
Human cell line expressing αvβ3 integrin (e.g., U251 or U373 glioblastoma cells).[5]
-
96-well tissue culture plates.
-
Fibronectin or vitronectin for coating.
-
Test compounds.
-
Cell culture medium.
-
Calcein AM or MTS reagent for cell viability/quantification.[5][6]
-
Fluorescence plate reader or spectrophotometer.
Protocol:
-
Coat 96-well plates with fibronectin or vitronectin and incubate overnight at 4°C.
-
Block non-specific sites with BSA.
-
Harvest and resuspend the cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compound for 30 minutes.
-
Seed the cells onto the coated wells and incubate for 1-2 hours to allow for adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the number of adherent cells using Calcein AM (fluorescence) or MTS assay (absorbance).[5][6]
-
Calculate the percentage of adhesion inhibition and determine the IC50 value.
Visualizations
αvβ3 Integrin Signaling Pathway
Integrin αvβ3, upon binding to its extracellular matrix (ECM) ligands, initiates a signaling cascade that promotes cell survival, proliferation, and migration. A key downstream effector is the Focal Adhesion Kinase (FAK).
Caption: αvβ3 Integrin Signaling Pathway and Inhibition.
Experimental Workflow for Antagonist Screening
The general workflow for identifying and characterizing novel αvβ3 integrin antagonists involves a series of in vitro assays.
Caption: Workflow for αvβ3 Integrin Antagonist Screening.
References
- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic cancer therapy based on integrin alphavbeta3 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - JP [thermofisher.com]
Spectroscopic Comparison of Cis and Trans Isomers of Substituted Cyclobutanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise structural elucidation of stereoisomers is fundamental to understanding molecular behavior and predicting biological activity. This guide provides a detailed spectroscopic comparison of cis and trans isomers of substituted cyclobutanes, with a focus on 1,2-diphenylcyclobutane as a representative example. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can be employed to distinguish between these isomers, supported by experimental data and detailed methodologies.
The cyclobutane ring, a four-membered carbocycle, can exist in a puckered conformation to relieve ring strain. When substituted, this ring system can exhibit stereoisomerism. For 1,2-disubstituted cyclobutanes, the substituents can either be on the same side of the ring (cis) or on opposite sides (trans). These geometric constraints lead to distinct differences in their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Stereochemistry
NMR spectroscopy is a powerful and often definitive technique for the stereochemical assignment of substituted cyclobutanes. The key distinguishing features are the chemical shifts (δ) and, most importantly, the proton-proton coupling constants (J).
Quantitative NMR Data for cis- and trans-1,2-Diphenylcyclobutane
The following tables summarize the ¹H and ¹³C NMR data for the cis and trans isomers of 1,2-diphenylcyclobutane.
Table 1: ¹H NMR Spectroscopic Data
| Parameter | trans-1,2-Diphenylcyclobutane | cis-1,2-Diphenylcyclobutane | Key Differentiating Feature |
| Chemical Shifts (δ, ppm) | |||
| H1, H2 (methine) | 3.61 | 4.05 | Methine protons in the trans isomer are more shielded (upfield) compared to the cis isomer. |
| H3, H3', H4, H4' (methylene) | 2.17 - 2.35 | 2.48 - 2.50 | Methylene protons in the trans isomer show a more complex multiplet at a higher field compared to the cis isomer. |
| Coupling Constants (J, Hz) | |||
| J(H1, H2) | 0.9 | - | The very small coupling constant in the trans isomer is indicative of a pseudo-di-equatorial arrangement of the phenyl groups. |
| J(H1, H3) / J(H2, H4) | 8.5 | 8.9 | Vicinal coupling constants are generally different between the two isomers. |
| J(H1, H4) / J(H2, H3) | 6.5 | 6.5 |
Data sourced from Raza, G. H., Bella, J., & Segre, A. L. (2001). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 39(8), 421-427.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Parameter | trans-1,2-Diphenylcyclobutane | cis-1,2-Diphenylcyclobutane | Key Differentiating Feature |
| Chemical Shifts (δ, ppm) | |||
| C1, C2 (methine) | 47.89 | 45.27 | The methine carbons of the trans isomer are deshielded (downfield) compared to the cis isomer. |
| C3, C4 (methylene) | 25.68 | 24.20 | The methylene carbons show a smaller, but noticeable, difference in chemical shift. |
| Phenyl C (quaternary) | 144.58 | 141.49 | |
| Phenyl C-H | 128.32, 126.63, 126.09 | 127.63, 127.93, 125.52 |
Data sourced from Raza, G. H., Bella, J., & Segre, A. L. (2001). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 39(8), 421-427.[1]
Vibrational Spectroscopy: Probing Molecular Symmetry and Functionality
Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of molecules. Differences in the symmetry of cis and trans isomers lead to distinct selection rules and, consequently, observable differences in their vibrational spectra.
Comparative IR and Raman Data
Table 3: General Trends in Vibrational Spectra of cis and trans Isomers
| Spectroscopic Technique | cis Isomer | trans Isomer | Rationale |
| Infrared (IR) Spectroscopy | Generally more complex spectrum with more allowed absorptions. | Often a simpler spectrum due to higher symmetry. | The lower symmetry of the cis isomer leads to fewer vibrational modes being IR-inactive. |
| Raman Spectroscopy | Generally more complex spectrum. | Often a simpler spectrum. For centrosymmetric molecules, modes can be exclusively Raman active. | Higher symmetry in the trans isomer can lead to fewer Raman-active modes. |
Experimental Protocols
Accurate spectroscopic data is contingent on meticulous experimental execution. Below are generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane isomer in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The experiments are typically performed on a high-field NMR spectrometer (e.g., 400-600 MHz).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC): For unambiguous assignment of protons and carbons, especially in complex spin systems, two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the IR beam path and record the sample spectrum.
-
The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample in a glass capillary tube or on a microscope slide.
-
Instrument Setup: A laser (e.g., 532 nm or 785 nm) is used as the excitation source. The scattered light is collected and directed to a spectrometer.
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over a desired spectral range. The integration time and laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Processing: The spectrum is plotted as intensity versus Raman shift (cm⁻¹).
Visualizing the Differentiation Workflow
The following diagram illustrates the logical workflow for distinguishing between cis and trans isomers of substituted cyclobutanes using the spectroscopic techniques discussed.
Caption: Workflow for Isomer Differentiation.
References
Safety Operating Guide
Proper Disposal of 3-Methoxycyclobutanecarboxylic Acid: A Step-by-Step Guide
For immediate reference, it is crucial to treat 3-Methoxycyclobutanecarboxylic acid as hazardous chemical waste. The following procedures are based on general safety protocols for carboxylic acids and related compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office before proceeding with disposal.
The proper disposal of this compound is essential for laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Carboxylic acids can cause skin and eye irritation or burns.[1][2][3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation or damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing. | To avoid skin irritation or burns from direct contact.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If vapors or mists are generated, a NIOSH/MSHA-approved respirator is necessary. | To prevent inhalation of vapors which may cause respiratory irritation.[1][2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is paramount.[1][4]
1. Waste Identification and Collection:
-
Collect any unused or contaminated this compound into a designated, compatible, and clearly labeled hazardous waste container.[5]
-
Materials used to clean up spills, such as absorbent pads and contaminated gloves, must also be treated as hazardous waste and placed in the same container.
2. Neutralization (for small quantities, if approved by EHS):
-
Important: This step should only be performed by trained personnel in a chemical fume hood and with appropriate PPE.
-
For small spills or residual amounts, cautious neutralization can be performed.
-
Slowly add the acidic material to a large volume of a cold, dilute basic solution, such as sodium bicarbonate (baking soda) or sodium carbonate, with constant stirring.[5]
-
Monitor the pH of the solution using pH paper or a pH meter. The target pH should be between 6.0 and 8.0.
-
Be aware that the neutralization reaction is exothermic and may produce gas.
3. Containerization and Labeling:
-
Ensure the hazardous waste container is sealed tightly.
-
The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong bases.[3]
-
The storage area should have secondary containment to manage any potential leaks.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal at an approved waste disposal plant.[1]
-
Do not pour this compound or its solutions down the drain unless explicitly permitted by local regulations and your EHS office after proper neutralization.[2]
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for acids.[2]
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3-Methoxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-Methoxycyclobutanecarboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of similar organic acids and corrosive materials is strongly advised.
1. Hazard Assessment
Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Corrosive: May cause severe skin burns and eye damage upon contact.
-
Irritant: Can cause irritation to the respiratory tract if inhaled.
-
Harmful if Swallowed: Ingestion may lead to serious health complications.
2. Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards should be worn at all times.[1] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1] |
| Skin Protection | A lab coat or chemical-resistant apron is necessary to protect against skin contact.[1] Nitrile or neoprene gloves are recommended for handling organic acids.[2][3] Given the lack of specific data for this compound, it is advisable to double-glove. All gloves should be inspected for tears or holes before use. |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.[5][6][7] |
| Footwear | Closed-toe shoes are mandatory in the laboratory to protect against spills.[8] |
3. Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe working environment.
-
Preparation:
-
Before beginning any work, review this safety guide and the general laboratory safety protocols.
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Assemble all necessary equipment and reagents within the chemical fume hood.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood.[4]
-
Use compatible tools and containers (e.g., glass, polyethylene) to avoid reactions.
-
When diluting, always add the acid to the solvent slowly. Never add solvent to the acid.[4][8]
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors.
-
-
Spill Response:
-
In the event of a small spill within the fume hood, use a chemical absorbent material suitable for acids (e.g., sodium bicarbonate or a commercial spill kit) to contain and neutralize the spill.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and contact the appropriate emergency response personnel.
-
Contaminated materials from a spill cleanup must be disposed of as hazardous waste.
-
4. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Container Management:
-
Use a chemically resistant, leak-proof container for waste collection.[11]
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials.
-
-
Disposal Procedure:
-
Aqueous solutions containing this compound should be neutralized before disposal. This can be achieved by slowly adding a weak base, such as sodium bicarbonate, until the pH is between 6 and 8.[11]
-
All chemical waste must be disposed of through the institution's hazardous waste management program. Do not pour this compound or its solutions down the drain.[10]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. envirosafetyproducts.com [envirosafetyproducts.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. scienceequip.com.au [scienceequip.com.au]
- 5. pksafety.com [pksafety.com]
- 6. theridgepro.com [theridgepro.com]
- 7. mastersupplyonline.com [mastersupplyonline.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
